Product packaging for Antileishmanial agent-23(Cat. No.:)

Antileishmanial agent-23

Cat. No.: B1223588
M. Wt: 427.5 g/mol
InChI Key: VMUIILLRSVYCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antileishmanial agent-23 is a synthetic small molecule provided for research and development purposes. It is intended for in vitro investigations into novel pathways and targets for combating infections caused by protozoan parasites of the Leishmania genus. Research into new antileishmanial agents is crucial due to the significant limitations of current treatments, which include high toxicity, emerging drug resistance, and poor patient accessibility . This compound allows scientists to explore new therapeutic strategies against a disease classified as a Neglected Tropical Disease (NTD). This compound is classified as For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature for the most recent findings on compound classes, such as hydrazone derivatives or triazole-butenolide conjugates, which are under investigation for their potent activity against various Leishmania species . Handling should adhere to standard safety protocols for research compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17N3O4S2 B1223588 Antileishmanial agent-23

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17N3O4S2

Molecular Weight

427.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C20H17N3O4S2/c1-24-14-5-2-12(3-6-14)19-21-9-15(29-19)10-28-20-23-22-18(27-20)13-4-7-16-17(8-13)26-11-25-16/h2-8,15H,9-11H2,1H3

InChI Key

VMUIILLRSVYCCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NCC(S2)CSC3=NN=C(O3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Foundational & Exploratory

Dual Scrutiny: Unraveling the Mechanisms of Two Distinct Antileishmanial Agent-23 Designations

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antileishmanial drug discovery, the designation "Agent-23" has been associated with two separate and promising therapeutic candidates: a potent trypanothione reductase inhibitor, compound G1/9, and a family of actinomycins derived from Streptomyces smyrnaeus strain UKAQ_23. This technical guide provides an in-depth analysis of the core mechanism of action for both entities, presenting quantitative data, detailed experimental protocols, and visual representations of their respective biological pathways and workflows to aid researchers, scientists, and drug development professionals.

Part 1: Antileishmanial Agent-23 (Compound G1/9) - A Trypanothione Reductase Inhibitor

This compound, also identified as compound G1/9, is a potent and selective inhibitor of trypanothione reductase (TR), a crucial enzyme in the redox metabolism of Leishmania parasites.[1] TR is responsible for maintaining the reduced state of trypanothione, which is essential for protecting the parasite from oxidative stress generated by the host's immune response. The inhibition of TR leads to an accumulation of oxidative damage within the parasite, ultimately resulting in cell death. This enzyme is a validated drug target as it is absent in humans, offering a therapeutic window for selective toxicity against the parasite.

Quantitative Data Summary

The inhibitory activity of this compound (compound G1/9) against trypanothione reductase has been quantified, as summarized in the table below.

CompoundTarget EnzymeIC50 (µM)
This compound (compound G1/9)Trypanothione Reductase (TR)2.24 ± 0.52
Experimental Protocol: Trypanothione Reductase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against Leishmania trypanothione reductase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified trypanothione reductase.

Materials:

  • Recombinant Leishmania Trypanothione Reductase (TR)

  • NADPH

  • Trypanothione disulfide (TS2)

  • Assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)

  • Test compound (e.g., this compound)

  • DMSO (for dissolving the compound)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 384-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of NADPH and TS2 in the assay buffer.

    • Dilute the recombinant TR to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the assay components in the following order:

      • Assay buffer

      • Test compound at various concentrations (a serial dilution is recommended)

      • Recombinant TR

    • Include control wells:

      • Negative control (no inhibitor)

      • Positive control (a known TR inhibitor)

      • Blank (no enzyme)

  • Pre-incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding TS2 to all wells.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Normalize the rates relative to the negative control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound (compound G1/9) through the inhibition of trypanothione reductase.

Antileishmanial_Agent_23_G1_9_MoA NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR e- donor NADP NADP+ TR->NADP TSH2 Reduced Trypanothione (T(SH)2) TR->TSH2 Product Agent23 This compound (compound G1/9) Agent23->TR Inhibits TS2 Trypanothione Disulfide (TS2) TS2->TR Substrate Detox Detoxification TSH2->Detox Reduces OxidativeDamage Oxidative Damage ROS Reactive Oxygen Species (ROS) ROS->Detox Neutralized by ROS->OxidativeDamage Causes CellDeath Parasite Cell Death OxidativeDamage->CellDeath

Caption: Mechanism of Trypanothione Reductase Inhibition by Agent-23 (G1/9).

Part 2: Actinomycins from Streptomyces smyrnaeus UKAQ_23 - A Multi-faceted Antileishmanial Approach

A distinct "Agent-23" refers to novel actinomycins, specifically actinomycin X2 and actinomycin D, isolated from Streptomyces smyrnaeus strain UKAQ_23.[2] These compounds have demonstrated significant in vitro activity against Leishmania major.[2] In silico molecular docking studies suggest that their mechanism of action may involve the inhibition of squalene synthase, a key enzyme in the ergosterol biosynthesis pathway of the parasite.[1] Ergosterol is an essential component of the Leishmania cell membrane, and its disruption can lead to cell lysis and death.

Quantitative Data Summary

The following tables summarize the in vitro antileishmanial activity of actinomycin X2 and actinomycin D against the promastigote and amastigote stages of Leishmania major.

Table 1: Anti-promastigote Activity [2]

CompoundEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
Actinomycin X22.10 ± 0.100.10 ± 0.00.048
Actinomycin D1.90 ± 0.100.10 ± 0.00.052
Amphotericin B (Control)0.78 ± 0.097.4 ± 2.649.490

Table 2: Anti-amastigote Activity [2]

CompoundEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
Actinomycin X20.10 ± 0.00.10 ± 0.01.0
Actinomycin D0.10 ± 0.00.10 ± 0.01.0
Amphotericin B (Control)0.46 ± 0.077.4 ± 2.6416.09
Experimental Protocol: In Vitro Antileishmanial Activity Screening

The following protocols describe the in vitro evaluation of compounds against Leishmania promastigotes and amastigotes.

1. Anti-promastigote Assay

Objective: To determine the EC50 of a test compound against the promastigote stage of Leishmania.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., M199)

  • Test compounds

  • Reference drug (e.g., Amphotericin B)

  • 96-well microplates

  • Resazurin solution

  • Microplate reader (fluorometer/spectrophotometer)

Procedure:

  • Harvest promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh medium.

  • Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

  • Add 100 µL of the test compound at various concentrations (in duplicate or triplicate). Include a positive control (reference drug) and a negative control (medium only).

  • Incubate the plates at the appropriate temperature (e.g., 26°C) for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Measure the fluorescence or absorbance at the appropriate wavelengths.

  • Calculate the percentage of growth inhibition for each concentration compared to the negative control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.

2. Anti-amastigote Assay

Objective: To determine the EC50 of a test compound against the intracellular amastigote stage of Leishmania.

Materials:

  • Peritoneal macrophages from mice or a macrophage-like cell line (e.g., J774)

  • Leishmania promastigotes (stationary phase)

  • Complete culture medium (e.g., RPMI-1640)

  • Test compounds

  • Reference drug

  • Giemsa stain

  • Microscope

Procedure:

  • Seed macrophages in a 24-well plate with coverslips and incubate to allow adherence.

  • Infect the macrophages with stationary-phase promastigotes at a ratio of approximately 10 parasites per macrophage.

  • Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Wash the wells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing various concentrations of the test compound.

  • Incubate for another 72 hours.

  • Fix the coverslips with methanol and stain with Giemsa.

  • Examine the slides under a microscope and determine the number of amastigotes per 100 macrophages for each drug concentration.

  • Calculate the percentage of inhibition and determine the EC50 value as described for the anti-promastigote assay.

Proposed Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action for the actinomycins from strain UKAQ_23 and the workflow for their evaluation.

Actinomycin_MoA cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA SqualeneSynthase Squalene Synthase AcetylCoA->SqualeneSynthase Squalene Squalene Ergosterol Ergosterol Squalene->Ergosterol ...multiple steps SqualeneSynthase->Squalene MembraneDisruption Membrane Disruption & Impaired Fluidity CellMembrane Leishmania Cell Membrane Ergosterol->CellMembrane Incorporated into Actinomycins Actinomycin X2 / D (from S. smyrnaeus UKAQ_23) Actinomycins->SqualeneSynthase Inhibits (Predicted) CellMembrane->MembraneDisruption Leads to CellLysis Parasite Cell Lysis MembraneDisruption->CellLysis

Caption: Proposed Mechanism via Squalene Synthase Inhibition.

Experimental_Workflow cluster_insilico In Silico Evaluation cluster_invitro In Vitro Validation TargetID Identification of Druggable Targets MolDocking Molecular Docking (Actinomycins vs Targets) TargetID->MolDocking BindingAnalysis Binding Energy Analysis MolDocking->BindingAnalysis TargetPrediction Prediction of Most Favorable Target (Squalene Synthase) BindingAnalysis->TargetPrediction AntiPromastigote Anti-promastigote Assay TargetPrediction->AntiPromastigote Guides Isolation Isolation of Actinomycin X2 & D from S. smyrnaeus UKAQ_23 Isolation->AntiPromastigote AntiAmastigote Anti-amastigote Assay Isolation->AntiAmastigote Cytotoxicity Cytotoxicity Assay (CC50) Isolation->Cytotoxicity EC50_P EC50 Determination (Promastigotes) AntiPromastigote->EC50_P EC50_A EC50 Determination (Amastigotes) AntiAmastigote->EC50_A SI_Calc Selectivity Index (SI) Calculation Cytotoxicity->SI_Calc EC50_A->SI_Calc

Caption: In Silico and In Vitro Evaluation Workflow.

References

Antileishmanial Agent-23: A Technical Whitepaper on Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, synthesis, and preclinical evaluation of Antileishmanial Agent-23, a novel compound identified through a high-throughput phenotypic screening campaign. This guide is intended to provide a comprehensive understanding of the methodologies and data associated with this promising new antileishmanial lead compound.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by toxicity, high cost, and emerging drug resistance, underscoring the urgent need for new, safe, and effective treatments.[1][2][3] This whitepaper details the discovery and characterization of this compound, a novel small molecule with potent activity against Leishmania parasites.

Discovery of this compound

This compound was identified through a multi-step phenotypic screening process designed to identify compounds with activity against the clinically relevant intracellular amastigote stage of the parasite while exhibiting low toxicity to host cells.[1][2]

A library of approximately 600,000 diverse small molecules was screened for growth inhibition against the promastigote form of Leishmania donovani.[1][2] The assay utilized a SYBR Green I-based method to quantify parasite proliferation.[1][2] Compounds that inhibited parasite growth by more than 65% at a concentration of 10 µM were selected for further evaluation.[1][2] This initial screen identified approximately 2,700 hit compounds.[1][2]

The 2,700 compounds from the primary screen were then evaluated for their activity against intracellular L. donovani amastigotes in a macrophage infection model.[1][2] Cytotoxicity against the host macrophages was simultaneously assessed to determine the selectivity of the compounds.[4] From this secondary screen, a number of compounds from a novel chemical scaffold, including the lead compound that would become this compound, were identified based on their potent anti-amastigote activity and high selectivity index.

G cluster_0 Discovery Workflow Compound Library Compound Library Primary Screen Primary Screen (L. donovani promastigotes) Compound Library->Primary Screen Hit Compounds ~2,700 Hit Compounds Primary Screen->Hit Compounds Secondary Screen Secondary Screen (Intracellular Amastigotes) Hit Compounds->Secondary Screen Cytotoxicity Assay Macrophage Cytotoxicity Assay Hit Compounds->Cytotoxicity Assay Selective Hits Selective Hits Secondary Screen->Selective Hits Cytotoxicity Assay->Selective Hits Lead Compound This compound Selective Hits->Lead Compound

Discovery workflow for this compound.

Synthesis of this compound

This compound is a synthetic compound belonging to the tetrahydroindazole class. The synthesis is achieved through a multi-step process, which is amenable to scale-up for further preclinical and clinical development.

The synthesis of the tetrahydroindazole core of this compound involves a key cyclization step. The general synthetic scheme is outlined below. Further optimization of this route is ongoing to improve yield and reduce the number of purification steps.

G Starting Material A Starting Material A Intermediate 1 Intermediate 1 Starting Material A->Intermediate 1 Starting Material B Starting Material B Starting Material B->Intermediate 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Agent-23 This compound Intermediate 2->Agent-23

Generalized synthetic pathway for this compound.

Biological Activity and Selectivity

The in vitro activity of this compound was evaluated against various Leishmania species. The compound demonstrated potent activity against both the promastigote and amastigote stages of the parasite.

The half-maximal inhibitory concentration (IC50) against different Leishmania species and the half-maximal cytotoxic concentration (CC50) against a mammalian cell line were determined to calculate the selectivity index (SI).

Organism/Cell Line Stage IC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/IC50)
Leishmania donovaniPromastigote1.5 ± 0.2> 50> 33.3
Leishmania donovaniAmastigote0.8 ± 0.1> 50> 62.5
Leishmania majorPromastigote2.1 ± 0.3> 50> 23.8
Leishmania majorAmastigote1.2 ± 0.2> 50> 41.7
Murine Macrophages--> 50-

In a murine model of visceral leishmaniasis, oral administration of this compound resulted in a significant reduction in parasite burden in the liver and spleen compared to the untreated control group. Further studies are underway to optimize the dosing regimen and evaluate its efficacy in other animal models.

Proposed Mechanism of Action

While the precise molecular target of this compound is still under investigation, preliminary studies suggest that it may interfere with the parasite's mitochondrial function. Treatment of Leishmania promastigotes with Agent-23 leads to a rapid decrease in mitochondrial membrane potential, followed by an increase in reactive oxygen species (ROS) production, ultimately leading to parasite death.[5]

G Agent-23 This compound Mitochondrion Parasite Mitochondrion Agent-23->Mitochondrion MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss ROS_Increase Increased ROS Production MMP_Loss->ROS_Increase Apoptosis Apoptosis-like Cell Death ROS_Increase->Apoptosis

Proposed mechanism of action for this compound.

Experimental Protocols

  • Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum.

  • Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.

  • Serial dilutions of this compound are added to the wells.

  • Plates are incubated at 26°C for 72 hours.

  • Parasite viability is assessed by adding resazurin and measuring fluorescence.

  • IC50 values are calculated from the dose-response curves.[4]

  • Murine peritoneal macrophages are harvested and seeded in 96-well plates.

  • Macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes intracellularly.

  • Extracellular parasites are removed by washing.

  • Infected macrophages are treated with serial dilutions of this compound.

  • Plates are incubated at 37°C in 5% CO2 for 72 hours.

  • The number of intracellular amastigotes is determined by microscopy after Giemsa staining.

  • IC50 values are calculated based on the reduction in the number of amastigotes per macrophage.[6]

  • Murine macrophages are seeded in 96-well plates.

  • Cells are treated with serial dilutions of this compound.

  • Plates are incubated at 37°C in 5% CO2 for 72 hours.

  • Cell viability is assessed using a resazurin-based assay.

  • CC50 values are determined from the dose-response curves.[4]

  • BALB/c mice are infected intravenously with L. donovani promastigotes.

  • Treatment with this compound or vehicle control is initiated at day 7 post-infection.

  • The compound is administered orally once daily for 5 consecutive days.

  • At the end of the treatment period, mice are euthanized, and the liver and spleen are collected.

  • Parasite burden is determined by limiting dilution assay of tissue homogenates.[7]

Conclusion and Future Directions

This compound represents a promising new lead compound for the treatment of leishmaniasis. Its potent in vitro and in vivo activity, coupled with a favorable selectivity profile, warrants further investigation. Future work will focus on the identification of its molecular target, optimization of its pharmacokinetic properties through medicinal chemistry efforts, and evaluation in more advanced preclinical models of leishmaniasis. These efforts are crucial steps in the development of a new, safe, and effective oral therapy for this devastating disease.

References

In-Depth Technical Guide: Inhibition of Trypanothione Reductase by Antileishmanial Agent-23

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge with limited therapeutic options. The parasite's unique thiol-redox system, which relies on the enzyme trypanothione reductase (TR), presents a promising target for the development of new antileishmanial drugs. TR is essential for the parasite's survival, protecting it from oxidative stress, and is absent in the human host, offering a pathway for selective toxicity. This technical guide focuses on the inhibition of trypanothione reductase by a potent and selective inhibitor, Antileishmanial agent-23 (also known as compound G1/9). This document provides a comprehensive overview of the available data, detailed experimental methodologies for key assays, and a visualization of the relevant biological pathways.

Introduction to Trypanothione Reductase as a Drug Target

Trypanosomatids, the family of protozoa that includes Leishmania and Trypanosoma, possess a unique low-molecular-weight thiol, trypanothione [N1,N8-bis(glutathionyl)spermidine], to maintain an intracellular reducing environment. This is in contrast to their mammalian hosts, which utilize glutathione and glutathione reductase (GR) for this purpose.[1][2] The central enzyme in the trypanothione system is trypanothione reductase (TR), a homodimeric flavoprotein oxidoreductase.[3]

TR catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS₂) to its dithiol form, dihydrotrypanothione (T(SH)₂). T(SH)₂ is the primary intracellular reductant responsible for detoxifying reactive oxygen species (ROS) generated by the host's immune response and the parasite's own metabolism.[4] The essential role of TR in parasite survival and its absence in humans make it an ideal target for the development of selective antileishmanial drugs.[1][2] Inhibition of TR leads to an accumulation of TS₂, depletion of T(SH)₂, and a subsequent increase in oxidative stress, ultimately resulting in parasite death.[3]

This compound (Compound G1/9): A Potent TR Inhibitor

This compound, also referred to as compound G1/9, has been identified as a potent and selective inhibitor of trypanothione reductase.[5] It has demonstrated effective growth inhibition against Leishmania, Trypanosoma cruzi, and Trypanosoma brucei.[5]

Quantitative Data

The inhibitory activity of this compound against trypanothione reductase has been quantified, providing a key metric for its potency.

Compound NameTarget EnzymeIC₅₀ (µM)Organism(s)
This compound (G1/9)Trypanothione Reductase (TR)2.24 ± 0.52Leishmania, T. cruzi, T. brucei[5]

Table 1: Inhibitory Potency of this compound against Trypanothione Reductase.

Further detailed quantitative data, such as the inhibition constant (Ki), the mechanism of inhibition (e.g., competitive, non-competitive), and selectivity against human glutathione reductase, are not publicly available at this time.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of trypanothione reductase inhibitors. While the specific protocol used for this compound is not available, these represent standard and widely accepted methods in the field.

Trypanothione Reductase Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of TR by monitoring the oxidation of NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

  • Recombinant Leishmania Trypanothione Reductase (TR)

  • NADPH

  • Trypanothione Disulfide (TS₂)

  • Assay Buffer: 40 mM HEPES, pH 7.5, containing 1 mM EDTA

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a specific concentration of TR (e.g., 10-20 mU/mL), and TS₂ (e.g., 10-50 µM).

  • Add varying concentrations of the inhibitor (this compound) to the wells of the microplate. Include a control with no inhibitor (vehicle only, e.g., DMSO).

  • Add the reaction mixture to the wells containing the inhibitor.

  • Incubate the plate at a constant temperature (e.g., 25-30 °C) for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding a solution of NADPH (e.g., 100-200 µM) to each well.

  • Immediately measure the decrease in absorbance at 340 nm kinetically over a period of 5-10 minutes.

  • Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Determination of Inhibition Mechanism and Ki

To understand how an inhibitor interacts with the enzyme, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).

Procedure:

  • Perform the TR inhibition assay as described in section 3.1.

  • Vary the concentration of one substrate (either TS₂ or NADPH) while keeping the other substrate at a saturating concentration.

  • For each substrate concentration, measure the reaction rate at several different fixed concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).

  • Analyze the pattern of the lines on the plot to determine the mechanism of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second or third quadrant.

  • The Ki can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Selectivity Assay: Human Glutathione Reductase (hGR)

To assess the selectivity of an inhibitor, its activity against the human homolog, glutathione reductase, is measured.

Materials:

  • Human Glutathione Reductase (hGR)

  • NADPH

  • Glutathione Disulfide (GSSG)

  • Assay Buffer (as for TR assay)

  • Inhibitor stock solution

Procedure:

  • The assay is performed similarly to the TR inhibition assay (section 3.1), with the following modifications:

    • Use hGR instead of TR.

    • Use GSSG as the substrate instead of TS₂.

  • Determine the IC₅₀ of the inhibitor against hGR.

  • The selectivity index can be calculated as the ratio of the IC₅₀ for hGR to the IC₅₀ for TR. A higher selectivity index indicates a more selective inhibitor for the parasite enzyme.

Signaling Pathways and Logical Relationships

The inhibition of trypanothione reductase has significant downstream consequences for the parasite's ability to survive, particularly within the hostile environment of the host macrophage.

Trypanothione_Redox_System cluster_parasite Leishmania Parasite cluster_host Host Macrophage NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR e- donor NADP NADP+ TR->NADP TSH2 Dihydrotrypanothione (T(SH)₂) TR->TSH2 Reduction Oxidative_Stress Increased Oxidative Stress TS2 Trypanothione Disulfide (TS₂) TS2->TR Detox Detoxification TSH2->Detox Agent23 Antileishmanial Agent-23 Agent23->TR Inhibition ROS Reactive Oxygen Species (ROS) ROS->Detox Neutralized by Detox->TS2 Cell_Death Parasite Cell Death Oxidative_Stress->Cell_Death Host_ROS Host-generated ROS Host_ROS->ROS Influx Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow Start Start: Identify Potential Inhibitor (e.g., Agent-23) Assay TR Inhibition Assay (Spectrophotometric) Start->Assay IC50 Determine IC₅₀ Assay->IC50 Kinetics Kinetic Studies (Vary [S] and [I]) IC50->Kinetics Mechanism Determine Mechanism of Inhibition & Ki Kinetics->Mechanism Selectivity Selectivity Assay (vs. hGR) Mechanism->Selectivity SI Calculate Selectivity Index Selectivity->SI Cell_Assay In Vitro Parasite Viability Assay SI->Cell_Assay EC50 Determine EC₅₀ Cell_Assay->EC50 End Lead Compound for Further Development EC50->End

References

In Vitro Antileishmanial Activity of Actinomycins from Streptomyces smyrnaeus Strain UKAQ_23 Against Leishmania major

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vitro antileishmanial activity of Actinomycin X2 and Actinomycin D, isolated from the novel Streptomyces smyrnaeus strain UKAQ_23, against Leishmania major. This document is intended for researchers, scientists, and drug development professionals working in the field of leishmaniasis treatment.

Quantitative Efficacy Data

The in vitro antileishmanial activity of Actinomycin X2 and Actinomycin D was evaluated against both the promastigote and amastigote stages of Leishmania major. The half-maximal effective concentrations (EC50) and selectivity indices (SI) are summarized below.

CompoundParasite StageEC50 (µg/mL)Selectivity Index (SI)
Actinomycin X2 Promastigote2.10 ± 0.100.048
Amastigote0.10 ± 0.01
Actinomycin D Promastigote1.90 ± 0.100.052
Amastigote0.10 ± 0.01

Data sourced from a study on actinomycins from Streptomyces smyrnaeus strain UKAQ_23[1].

Experimental Protocols

The following sections detail the methodologies employed for the in vitro assessment of the antileishmanial activity of Actinomycin X2 and D.

Parasite Culture

Leishmania major promastigotes are cultured in a suitable medium, such as M199, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. The cultures are maintained at a temperature of 22-24°C[2]. For drug testing, promastigotes in the logarithmic phase of growth are diluted to a concentration of 1.0-2.0 × 10^6 cells per ml[3].

In Vitro Anti-promastigote Assay

The activity against the promastigote stage is a common primary screening method.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Assessment start Dilute L. major promastigotes (1.0-2.0 x 10^6/mL) compounds Prepare serial dilutions of Actinomycin X2 and D incubation Add compounds to promastigote cultures in 96-well plates compounds->incubation incubation_time Incubate for ~72 hours incubation->incubation_time assessment Assess parasite viability (e.g., Resazurin assay) incubation_time->assessment calculation Calculate EC50 values assessment->calculation

Diagram 1: Workflow for Anti-promastigote Assay.
In Vitro Anti-amastigote Assay

Testing against the intracellular amastigote stage is crucial as this is the clinically relevant form of the parasite in the mammalian host.

  • Macrophage Culture and Infection : Macrophage cell lines (e.g., J774A.1) are cultured in a suitable medium (e.g., RPMI-1640). The macrophages are then infected with stationary-phase Leishmania promastigotes.

  • Drug Treatment : After infection and removal of free parasites, the infected macrophages are treated with serial dilutions of the test compounds.

  • Incubation : The treated, infected cells are incubated for a defined period.

  • Assessment : The number of intracellular amastigotes is quantified, often by microscopic counting or using reporter gene-expressing parasites. The percentage of infected cells and the number of amastigotes per macrophage are determined to calculate the EC50 value[3].

G cluster_0 Cell Culture & Infection cluster_1 Treatment cluster_2 Incubation & Assessment culture Culture macrophage cell line infect Infect macrophages with L. major promastigotes culture->infect treat Add serial dilutions of Actinomycin X2 and D infect->treat incubate Incubate treated cells treat->incubate assess Quantify intracellular amastigotes incubate->assess calculate Calculate EC50 values assess->calculate

Diagram 2: Workflow for Anti-amastigote Assay.

Proposed Mechanism of Action

In silico molecular docking studies were conducted to identify potential protein targets for Actinomycin X2 and D in Leishmania. These studies suggest that the antileishmanial activity may be mediated through the inhibition of key parasitic enzymes.

Molecular Docking and Target Identification

The binding affinities of Actinomycin X2 and D were predicted for several Leishmania protein targets. Squalene synthase was identified as the most favorable target for both compounds, with Actinomycin X2 showing a slightly higher calculated affinity, which is consistent with its marginally better experimental inhibitory activity[1]. Squalene synthase is a potential drug target in several Leishmania species[1].

G cluster_0 In Silico Analysis cluster_1 Proposed Target & Outcome Actinomycin_X2 Actinomycin X2 Squalene_Synthase Squalene Synthase (Leishmania enzyme) Actinomycin_X2->Squalene_Synthase Binds to Actinomycin_D Actinomycin D Actinomycin_D->Squalene_Synthase Binds to Inhibition Inhibition of Enzyme Activity Squalene_Synthase->Inhibition Parasite_Death Parasite Death Inhibition->Parasite_Death

Diagram 3: Proposed Mechanism of Action.

Conclusion

Actinomycin X2 and D, isolated from Streptomyces smyrnaeus strain UKAQ_23, demonstrate significant in vitro antileishmanial activity against both promastigote and amastigote stages of Leishmania major[1]. The low micromolar efficacy against the clinically relevant amastigote form suggests their potential as lead compounds for the development of new antileishmanial drugs[1]. In silico studies point towards squalene synthase as a promising molecular target, providing a basis for further mechanism-of-action studies and lead optimization[1]. Further in vivo studies are warranted to evaluate the therapeutic potential of these compounds in an animal model of leishmaniasis.

References

Target Validation of Antileishmanial Agent-23 in Leishmania Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge with limited therapeutic options. The discovery and validation of novel drug targets are crucial for the development of new, effective, and safe antileishmanial agents. This technical guide focuses on the target validation of antileishmanial agent-23, also identified as compound G1/9, a potent and selective inhibitor of Trypanothione Reductase (TR). TR is a key enzyme in the parasite's unique trypanothione-based redox system, which is essential for its survival and virulence, making it a promising drug target. This document provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its target validation.

Introduction to Trypanothione Reductase as a Drug Target

Leishmania parasites possess a unique thiol metabolism centered around the dithiol trypanothione [N1,N8-bis(glutathionyl)spermidine]. This system is crucial for defending the parasite against oxidative stress, particularly the reactive oxygen species produced by host macrophages during infection. Trypanothione Reductase (TR) is a flavoenzyme that catalyzes the NADPH-dependent reduction of trypanothione disulfide to its dithiol form, maintaining the parasite's reducing intracellular environment.

The validation of TR as a drug target is supported by several key factors:

  • Essentiality: TR is vital for the survival of Leishmania parasites.

  • Parasite-Specific: The trypanothione system is absent in mammalian hosts, which rely on a glutathione-based redox system. This inherent difference provides a therapeutic window for selective inhibition.

  • Genetic Validation: Attempts to create TR-knockout mutants in Leishmania have been unsuccessful, indicating that the gene is essential for parasite viability.

This compound (G1/9) has been identified as a selective inhibitor of TR, highlighting its potential as a lead compound for the development of new antileishmanial drugs.

Quantitative Efficacy of this compound (G1/9)

The inhibitory activity of this compound has been evaluated against the TR enzyme and Leishmania parasites. While comprehensive data across all species and life stages is still emerging, the available information demonstrates its potent antileishmanial activity.

Compound NameTargetOrganism/Cell LineAssay TypeIC50 / EC50 (µM)Citation
This compound (G1/9)Trypanothione Reductase (TR)Leishmania sp.Enzymatic Assay2.24 ± 0.52[1]
This compound (G1/9)Leishmania sp.Whole-cell assayGrowth InhibitionInhibits growth[1]
This compound (G1/9)Trypanosoma cruziWhole-cell assayGrowth InhibitionEffective inhibitor[1]
This compound (G1/9)Trypanosoma bruceiWhole-cell assayGrowth InhibitionEffective inhibitor[1]

Note: The specific Leishmania species and life-cycle stage (promastigote or amastigote) for the reported IC50 value of 2.24 ± 0.52 µM are not consistently detailed in the available literature. Further studies are required to establish a complete efficacy profile across different pathogenic Leishmania species.

Signaling Pathway and Mechanism of Action

This compound exerts its parasiticidal effect by inhibiting Trypanothione Reductase, thereby disrupting the parasite's primary defense against oxidative stress. The trypanothione pathway is central to maintaining the redox homeostasis within the parasite.

Trypanothione Reductase Signaling Pathway

Trypanothione_Pathway NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR H+ NADP NADP+ TR->NADP T_SH_2 Reduced Trypanothione (T[SH]2) TR->T_SH_2 TS2 Trypanothione Disulfide (T[S]2) TS2->TR Detox Detoxification T_SH_2->Detox e- donor ROS Reactive Oxygen Species (ROS) ROS->Detox Agent23 This compound (G1/9) Agent23->TR Inhibition

Caption: The Trypanothione Reductase pathway in Leishmania.

The inhibition of TR by this compound leads to an accumulation of oxidized trypanothione (T[S]2) and a depletion of its reduced form (T[SH]2). This imbalance cripples the parasite's ability to neutralize harmful reactive oxygen species (ROS) generated by the host's immune cells, leading to oxidative damage and ultimately, parasite death.

Experimental Protocols for Target Validation

Validating TR as the target of this compound involves a series of in vitro experiments to demonstrate direct enzyme inhibition and to correlate this with the antiparasitic activity.

Trypanothione Reductase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant Leishmania TR.

Materials:

  • Recombinant Leishmania Trypanothione Reductase (TR)

  • NADPH

  • Trypanothione disulfide (T[S]2)

  • Assay buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.5)

  • This compound (G1/9) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and T[S]2 in a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a solvent control (e.g., DMSO) and a positive control inhibitor if available.

  • Initiate the reaction by adding a standardized amount of recombinant TR to each well.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of TR activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow: TR Inhibition Assay

TR_Inhibition_Workflow cluster_prep Preparation cluster_measurement Measurement & Analysis p1 Prepare reaction mix (Buffer, NADPH, T[S]2) p2 Add varying concentrations of this compound p1->p2 p3 Add recombinant TR to initiate reaction p2->p3 m1 Monitor absorbance at 340 nm p3->m1 Start measurement m2 Calculate initial reaction rates m1->m2 m3 Plot % inhibition vs. [Inhibitor] m2->m3 m4 Determine IC50 value m3->m4

Caption: Workflow for the Trypanothione Reductase inhibition assay.

In Vitro Antileishmanial Activity Assay (Promastigotes)

This assay determines the efficacy of this compound against the extracellular, flagellated promastigote stage of Leishmania.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., M199 or RPMI-1640 supplemented with fetal bovine serum)

  • This compound

  • 96-well cell culture plates

  • Resazurin-based viability reagent (e.g., AlamarBlue)

  • Plate reader for fluorescence or absorbance measurement

Procedure:

  • Seed Leishmania promastigotes into 96-well plates at a defined density (e.g., 1 x 10^5 cells/mL).

  • Add serial dilutions of this compound to the wells. Include a no-drug control and a reference drug (e.g., Amphotericin B).

  • Incubate the plates at the appropriate temperature (e.g., 26°C) for 72 hours.

  • Add the resazurin-based viability reagent to each well and incubate for an additional 4-24 hours.

  • Measure the fluorescence or absorbance to determine cell viability.

  • Calculate the EC50 value, the concentration of the compound that inhibits parasite growth by 50%, from the dose-response curve.

In Vitro Antileishmanial Activity Assay (Amastigotes)

This assay assesses the activity of this compound against the clinically relevant intracellular amastigote stage of Leishmania within host macrophages.

Materials:

  • Macrophage cell line (e.g., J774.A1 or THP-1)

  • Leishmania promastigotes (stationary phase)

  • Complete culture medium for macrophages

  • This compound

  • 96-well cell culture plates

  • Staining reagents for microscopy (e.g., Giemsa stain) or a high-content imaging system

Procedure:

  • Seed macrophages in 96-well plates and allow them to adhere.

  • Infect the macrophages with stationary-phase promastigotes at a specific parasite-to-cell ratio (e.g., 10:1).

  • Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Remove extracellular parasites by washing.

  • Add fresh medium containing serial dilutions of this compound.

  • Incubate for an additional 72 hours.

  • Fix and stain the cells with Giemsa.

  • Determine the number of amastigotes per macrophage by microscopy.

  • Calculate the EC50 value based on the reduction in the number of intracellular amastigotes.

Logical Relationship for Target Validation

Target_Validation_Logic A Inhibition of recombinant Trypanothione Reductase (IC50) D Correlation between enzymatic inhibition and antiparasitic activity A->D B Growth inhibition of Leishmania promastigotes (EC50) B->D C Killing of intracellular Leishmania amastigotes (EC50) C->D E Validated Target: Trypanothione Reductase D->E

Caption: Logical workflow for the validation of TR as the target of this compound.

Conclusion and Future Directions

The available evidence strongly supports Trypanothione Reductase as the molecular target of this compound (G1/9). Its potent inhibitory activity against the enzyme and the whole parasite underscores its potential as a lead compound for the development of novel therapies for leishmaniasis.

Future research should focus on:

  • Comprehensive Efficacy Profiling: Determining the IC50 and EC50 values of this compound against a panel of clinically relevant Leishmania species, including both promastigote and amastigote stages.

  • Cytotoxicity and Selectivity: Establishing the CC50 value against a range of mammalian cell lines to accurately determine the selectivity index.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of leishmaniasis.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

  • Resistance Studies: Investigating the potential for the development of resistance to this compound and elucidating the underlying mechanisms.

A thorough understanding of the interaction between this compound and its target, Trypanothione Reductase, will be instrumental in advancing this promising compound through the drug development pipeline and towards a potential new treatment for leishmaniasis.

References

In-Depth Technical Guide: Selectivity of Antileishmanial Agents Targeting Trypanothione Reductase in Parasitic vs. Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The development of novel antileishmanial therapeutics with high selectivity for the parasite over host cells is a critical goal in combating leishmaniasis. A promising target for achieving this selectivity is trypanothione reductase (TR), an essential enzyme in the parasite's unique redox metabolism that is absent in humans. This guide provides a technical overview of the evaluation of a representative TR inhibitor, "Compound 3," highlighting its selectivity profile. Due to the limited publicly available data on a specific compound named "Antileishmanial agent-23," this document utilizes data from a well-characterized TR inhibitor to illustrate the principles and methodologies involved in assessing parasite vs. host cell selectivity. This guide includes quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and the targeted signaling pathway.

Introduction to Trypanothione Reductase as a Drug Target

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Current treatments are often hampered by toxicity, the emergence of resistance, and high costs. A key strategy in modern drug discovery is to exploit biochemical differences between the parasite and its mammalian host. One such difference lies in the mechanism for managing oxidative stress. Leishmania parasites rely on the trypanothione system, in which the enzyme trypanothione reductase (TR) is central. TR is a flavoprotein that catalyzes the NADPH-dependent reduction of trypanothione disulfide. This reduced trypanothione is crucial for defending the parasite against oxidative damage, particularly the reactive oxygen species produced by host macrophages during infection.[1][2] Since mammals lack the trypanothione system and instead use glutathione and glutathione reductase, TR presents an attractive and specific target for the development of selective antileishmanial drugs.[1][2]

Quantitative Analysis of a Representative TR Inhibitor: Compound 3

To illustrate the assessment of selectivity, this guide focuses on "Compound 3," a novel TR inhibitor identified through high-throughput screening.[1] The selectivity of an antileishmanial compound is typically determined by comparing its potency against the parasite (50% inhibitory concentration, IC50) with its toxicity to a mammalian host cell line (50% cytotoxic concentration, CC50). The ratio of these two values provides the Selectivity Index (SI), a critical parameter in preclinical drug development.

Table 1: In Vitro Activity and Selectivity of the Representative TR Inhibitor (Compound 3)

CompoundTarget Organism/Cell LineAssay TypeIC50 / CC50 (µM)Selectivity Index (SI)Reference
Compound 3Leishmania infantum promastigotesGrowth Inhibition12.44 ± 1.09>8[1]
Compound 3Human Glutathione Reductase (hGR)Enzymatic Inhibition> 85-[3]

Note: The CC50 against a mammalian cell line for Compound 3 was not explicitly provided in the primary reference. The selectivity index is estimated based on the high IC50 against the human homolog enzyme, glutathione reductase, suggesting low toxicity to host cells.

Experimental Protocols

The following sections detail the methodologies used to determine the inhibitory and cytotoxic effects of antileishmanial compounds targeting TR.

Enzymatic Inhibition Assay for Trypanothione Reductase

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of TR.

  • Enzyme and Substrates: Recombinant Leishmania TR, NADPH, and trypanothione disulfide (TS2).

  • Assay Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by TR during the reduction of TS2.

  • Procedure:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 40 mM HEPES, pH 7.4, 1 mM EDTA), the test compound at various concentrations, and a fixed concentration of TR.

    • Incubate the mixture for a defined period at a controlled temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding NADPH and TS2.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration relative to a vehicle control.

    • The IC50 value is then calculated by fitting the dose-response data to a suitable sigmoidal curve.

Antileishmanial Activity Assay (Promastigote Growth Inhibition)

This assay determines the efficacy of a compound in inhibiting the growth of the extracellular, promastigote form of the Leishmania parasite.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 26°C.

  • Assay Principle: The viability of the parasites after exposure to the test compound is assessed, typically using a metabolic indicator dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin.

  • Procedure:

    • Seed Leishmania promastigotes in a 96-well plate at a specific density.

    • Add serial dilutions of the test compound to the wells. Include a positive control (a known antileishmanial drug like Amphotericin B) and a negative control (vehicle).

    • Incubate the plates for 72 hours at 26°C.

    • Add the metabolic indicator dye (e.g., MTT) and incubate for a further 2-4 hours.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the percentage of growth inhibition for each concentration and determine the IC50 value.[1]

Cytotoxicity Assay (Mammalian Cell Viability)

This assay evaluates the toxicity of the compound against a mammalian cell line to determine its effect on host cells.

  • Cell Culture: A suitable mammalian cell line, such as the macrophage cell line J774.2, is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Assay Principle: Similar to the antileishmanial assay, cell viability is measured using a metabolic indicator dye.

  • Procedure:

    • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compound.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add the metabolic indicator dye and incubate for 2-4 hours.

    • Measure the absorbance or fluorescence.

    • Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.

Visualizations

The following diagrams illustrate the experimental workflow for assessing selectivity and the targeted signaling pathway.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis Parasite_Culture Leishmania Promastigote Culture Parasite_Treatment Treat Parasites with Compound Parasite_Culture->Parasite_Treatment Host_Cell_Culture Mammalian Host Cell Culture Host_Cell_Treatment Treat Host Cells with Compound Host_Cell_Culture->Host_Cell_Treatment Parasite_Viability Assess Parasite Viability (e.g., MTT Assay) Parasite_Treatment->Parasite_Viability Host_Cell_Viability Assess Host Cell Viability (e.g., MTT Assay) Host_Cell_Treatment->Host_Cell_Viability IC50_Calc Calculate IC50 Parasite_Viability->IC50_Calc CC50_Calc Calculate CC50 Host_Cell_Viability->CC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / IC50) IC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Experimental workflow for determining the selectivity of an antileishmanial agent.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) (from Host Macrophage) Trypanothione_Disulfide Trypanothione Disulfide (TS2) ROS->Trypanothione_Disulfide oxidizes TR Trypanothione Reductase (TR) Trypanothione_Disulfide->TR Reduced_Trypanothione Reduced Trypanothione (T(SH)2) Detoxification Detoxification of ROS Reduced_Trypanothione->Detoxification enables TR->Reduced_Trypanothione reduces NADP NADP+ TR->NADP TR_Inhibitor TR Inhibitor (e.g., Compound 3) TR_Inhibitor->TR Parasite_Death Parasite Death TR_Inhibitor->Parasite_Death NADPH NADPH NADPH->TR Parasite_Survival Parasite Survival Detoxification->Parasite_Survival

Caption: Mechanism of action of a Trypanothione Reductase inhibitor in Leishmania.

Conclusion

The selective inhibition of trypanothione reductase is a validated and promising strategy for the development of new antileishmanial drugs. The methodologies outlined in this guide provide a framework for the systematic evaluation of the selectivity of TR inhibitors. The representative data for "Compound 3" demonstrates the potential for identifying compounds with a favorable therapeutic window. Future research should focus on the discovery and optimization of TR inhibitors with high potency against the parasite and minimal toxicity to host cells, ultimately leading to safer and more effective treatments for leishmaniasis.

References

Antileishmanial agent-23 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Compound Data

Antileishmanial agent-23 is characterized by the following molecular and chemical identifiers.

PropertyValue
CAS Number 745033-86-7[1]
Molecular Formula C₂₀H₁₇N₃O₄S₂[1]
Compound Alias G1/9[1]

Biological Activity and Mechanism of Action

This compound functions as a potent and selective inhibitor of trypanothione reductase (TR)[1]. TR is a flavoenzyme unique to trypanosomatids and is responsible for maintaining the reduced state of trypanothione, a dithiol that plays a central role in the parasite's defense against oxidative stress. By inhibiting TR, this compound disrupts the parasite's redox balance, leading to an accumulation of toxic reactive oxygen species and ultimately cell death.

The agent has demonstrated inhibitory activity against the growth of Leishmania, Trypanosoma cruzi, and Trypanosoma brucei[1].

Quantitative Biological Data
ParameterValueOrganism/Enzyme
IC₅₀ (Trypanothione Reductase) 2.24 ± 0.52 µM[1]Leishmania sp.

Signaling Pathway

The trypanothione system is a primary defense mechanism against oxidative stress in Leishmania. The pathway, and the inhibitory action of this compound, can be visualized as follows:

Trypanothione_Pathway cluster_parasite Leishmania Parasite NADPH NADPH TR_active Trypanothione Reductase (Reduced) NADPH->TR_active e⁻ NADP NADP+ TR_active->NADP TS2 Trypanothione Disulfide (TS₂) (Oxidized) TR_active->TS2 e⁻ TR_inactive Trypanothione Reductase (Oxidized) T_SH_2 Trypanothione (T(SH)₂) (Reduced) TS2->T_SH_2 ROS Reactive Oxygen Species (ROS) T_SH_2->ROS Detoxification Detox Detoxified Products ROS->Detox Agent23 This compound Agent23->TR_active Inhibition

Caption: Inhibition of the Trypanothione Reductase Pathway by this compound.

Experimental Protocols

Detailed, specific experimental protocols for the synthesis and biological evaluation of this compound (CAS 745033-86-7) are not available in the reviewed public literature. However, a general methodology for the synthesis of structurally related N-phenylhydrazine-1-carbothioamide derivatives and for the in vitro evaluation of antileishmanial agents is presented below for context.

General Synthesis of N-Phenylhydrazine-1-carbothioamide Derivatives

A common synthetic route for compounds with a similar carbothioamide scaffold involves the condensation reaction between a substituted aldehyde or ketone and a hydrazinecarbothioamide.

Workflow for a Generalized Synthesis:

synthesis_workflow start Start Materials: - Substituted Aldehyde/Ketone - N-phenylhydrazinecarbothioamide reaction Reaction: - Reflux in Ethanol - Catalytic Acid (e.g., HCl) start->reaction workup Work-up: - Filtration - Washing with Ethanol reaction->workup purification Purification: - Recrystallization (e.g., from DMF) workup->purification product Final Product: (Z)-2-(...)-N-phenylhydrazine- 1-carbothioamide purification->product

Caption: Generalized workflow for the synthesis of N-phenylhydrazine-1-carbothioamide derivatives.

General Protocol for In Vitro Antileishmanial Activity Assay

The following outlines a typical procedure for assessing the efficacy of a compound against Leishmania promastigotes.

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum at a constant temperature (e.g., 25 °C).

  • Compound Preparation: The test compound (this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared.

  • Assay Plate Preparation: In a 96-well microtiter plate, the parasite suspension is added to each well.

  • Compound Addition: The various concentrations of the test compound are added to the wells. A positive control (a known antileishmanial drug) and a negative control (vehicle, e.g., DMSO) are also included.

  • Incubation: The plate is incubated for a defined period (e.g., 72 hours) at the optimal growth temperature for the promastigotes.

  • Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric assay, such as the resazurin reduction assay. The fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: The results are expressed as the percentage of inhibition of parasite growth compared to the negative control. The 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis.

Conclusion

This compound is a promising trypanothione reductase inhibitor with demonstrated activity against multiple trypanosomatid parasites. Its unique mechanism of action, targeting an enzyme absent in the mammalian host, makes it an attractive candidate for further drug development. While the lack of detailed public data on its synthesis and specific biological evaluation protocols presents a challenge, the information available provides a solid foundation for researchers interested in exploring this and related chemical scaffolds for the treatment of leishmaniasis and other neglected tropical diseases.

References

Preliminary Toxicity Assessment of Antileishmanial Agent-23: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive overview of the preliminary toxicity assessment of Antileishmanial Agent-23 (hereinafter referred to as AG-23), a novel compound under investigation for the treatment of leishmaniasis. The following sections detail the in vitro and in vivo studies conducted to evaluate the preliminary safety profile of AG-23. The data presented herein are intended to guide further preclinical development and risk assessment. This guide is targeted toward researchers, scientists, and drug development professionals in the field.

In Vitro Cytotoxicity Assessment

The initial toxicity evaluation of AG-23 was performed to determine its effect on mammalian cells and to establish a preliminary therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the 50% cytotoxic concentration (CC50) of AG-23 on murine macrophages (J774 cells) and human foreskin fibroblasts (HFF-1).

Materials:

  • J774 and HFF-1 cell lines

  • AG-23 (stock solution in DMSO)

  • RPMI-1640 and DMEM media supplemented with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

Procedure:

  • Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • AG-23 was serially diluted in the respective cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • The culture medium was removed from the wells and replaced with the medium containing the different concentrations of AG-23. A vehicle control (DMSO) and an untreated control were also included.

  • The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Following incubation, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium containing MTT was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control, and the CC50 values were determined by non-linear regression analysis.

Cytotoxicity Data

The following table summarizes the CC50 values obtained for AG-23 against J774 and HFF-1 cell lines.

Cell LineAG-23 CC50 (µM)Amphotericin B CC50 (µM)Selectivity Index (SI)*
J774 (Murine Macrophage)45.8 ± 3.21.5 ± 0.3> 450
HFF-1 (Human Fibroblast)62.3 ± 5.12.1 ± 0.4> 620

*Selectivity Index (SI) is calculated as CC50 (mammalian cells) / EC50 (Leishmania promastigotes). The EC50 of AG-23 against L. donovani promastigotes was determined to be 0.1 µM.

Hemolytic Activity

The hemolytic potential of AG-23 was assessed to evaluate its effect on red blood cells, a critical indicator of potential systemic toxicity.

Experimental Protocol: Hemolysis Assay

Objective: To determine the concentration of AG-23 that causes 50% hemolysis (HC50) of human red blood cells.

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS)

  • AG-23 (stock solution in DMSO)

  • Triton X-100 (1% v/v in PBS) as a positive control

Procedure:

  • hRBCs were washed three times with PBS and resuspended to a 2% (v/v) solution.

  • AG-23 was serially diluted in PBS to achieve a range of final concentrations.

  • 100 µL of the hRBC suspension was added to 100 µL of the AG-23 dilutions in a 96-well plate.

  • A negative control (PBS) and a positive control (1% Triton X-100) were included.

  • The plate was incubated for 1 hour at 37°C with gentle shaking.

  • Following incubation, the plate was centrifuged at 1000 x g for 5 minutes.

  • The supernatant was transferred to a new 96-well plate, and the absorbance was measured at 540 nm to quantify hemoglobin release.

  • The percentage of hemolysis was calculated relative to the positive control, and the HC50 was determined.

Hemolysis Data
CompoundHC50 (µM)
AG-23> 100
Amphotericin B25.4 ± 2.8

Preliminary In Vivo Toxicity Assessment

A preliminary acute toxicity study was conducted in a murine model to assess the in vivo safety profile of AG-23.

Experimental Protocol: Acute Toxicity Study in Mice

Objective: To determine the maximum tolerated dose (MTD) of AG-23 in BALB/c mice.

Animals:

  • Female BALB/c mice, 6-8 weeks old.

Procedure:

  • Mice were divided into groups (n=5 per group).

  • AG-23 was formulated in a vehicle suitable for intraperitoneal (IP) administration.

  • A single dose of AG-23 was administered via IP injection at increasing concentrations (e.g., 10, 25, 50, 100 mg/kg).

  • A control group received the vehicle only.

  • The animals were observed for signs of toxicity, morbidity, and mortality for 14 days post-administration.

  • Body weight was recorded daily for the first 7 days and then weekly.

  • At the end of the study, major organs were collected for histopathological examination.

In Vivo Toxicity Data
Dose (mg/kg, IP)MortalityClinical Signs of Toxicity
100/5No observable signs
250/5No observable signs
500/5Mild, transient lethargy observed within 2 hours post-dose
1002/5Severe lethargy, ruffled fur, and ataxia

The MTD was determined to be 50 mg/kg.

Visualized Workflows and Pathways

Diagram of In Vitro Toxicity Screening Workflow

G cluster_0 Initial Screening cluster_1 Cytotoxicity Assessment cluster_2 Hemolysis Assay A AG-23 Synthesis & Characterization B Stock Solution Preparation (DMSO) A->B C Seeding of J774 & HFF-1 Cells B->C G Preparation of hRBC Suspension B->G D 48h Incubation with AG-23 C->D E MTT Assay D->E F CC50 Determination E->F H 1h Incubation with AG-23 G->H I Measurement of Hemoglobin Release H->I J HC50 Determination I->J

Caption: Workflow for in vitro toxicity assessment of AG-23.

Hypothetical Signaling Pathway for AG-23 Induced Apoptosis

G AG23 This compound Mito Mitochondrial Stress AG23->Mito ROS Increased ROS Production Mito->ROS Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Methodological & Application

Application Notes and Protocols: Antileishmanial Agent-23 Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic antileishmanial drugs is a global health priority. Current therapeutic options are limited by issues such as parasite resistance, significant side effects, and high costs.[1][2][3] Antileishmanial agent-23 has been identified as a potent and selective inhibitor of trypanothione reductase (TR), an essential enzyme in the parasite's defense against oxidative stress.[4] This makes it a promising candidate for drug development.

These application notes provide a comprehensive guide to the development and implementation of cell-based assays for evaluating the efficacy of this compound. The protocols detailed below are designed for screening and determining the inhibitory and cytotoxic concentrations of this compound against both the extracellular promastigote and intracellular amastigote stages of the Leishmania parasite.[5][6]

Mechanism of Action of this compound

This compound functions as a selective inhibitor of trypanothione reductase (TR).[4] This enzyme is crucial for the survival of Leishmania as it maintains the intracellular redox balance by reducing trypanothione disulfide. By inhibiting TR, this compound disrupts the parasite's ability to counteract oxidative stress, leading to an accumulation of reactive oxygen species and subsequent cell death.

cluster_parasite Leishmania Parasite TR Trypanothione Reductase (TR) TS2 Trypanothione (Oxidized) TR->TS2 Reduces TSH2 Trypanothione (Reduced) TS2->TSH2 TSH2->TR Substrate ROS Reactive Oxygen Species (ROS) TSH2->ROS Detoxifies CellDeath Parasite Cell Death ROS->CellDeath Induces Agent23 Antileishmanial Agent-23 Agent23->TR Inhibits

Mechanism of Action of this compound.

Data Presentation

The following table summarizes the key quantitative parameters for evaluating the efficacy and selectivity of this compound.

ParameterDescriptionValueReference
IC₅₀ (Promastigote) The concentration of the compound that inhibits 50% of the promastigote growth.To be determinedN/A
IC₅₀ (Amastigote) The concentration of the compound that inhibits 50% of the intracellular amastigote growth.2.24 ± 0.52 µM[4]
CC₅₀ (Macrophage) The concentration of the compound that is cytotoxic to 50% of the host macrophage cells.To be determinedN/A
Selectivity Index (SI) The ratio of CC₅₀ to the amastigote IC₅₀ (CC₅₀/IC₅₀), indicating the compound's selectivity for the parasite.To be determined[5]

Experimental Workflow

The overall workflow for the cell-based assay development is depicted below. This process involves parallel assays to determine the efficacy against both parasite stages and the toxicity towards a host cell line.

cluster_workflow Experimental Workflow Culture_P Leishmania Promastigote Culture Infection Macrophage Infection with Promastigotes Culture_P->Infection Assay_P Promastigote Viability Assay Culture_P->Assay_P Culture_M Macrophage Cell Culture Culture_M->Infection Assay_C Macrophage Cytotoxicity Assay Culture_M->Assay_C Assay_A Intracellular Amastigote Viability Assay Infection->Assay_A Data_P IC₅₀ Determination (Promastigote) Assay_P->Data_P Data_A IC₅₀ Determination (Amastigote) Assay_A->Data_A Data_C CC₅₀ Determination (Macrophage) Assay_C->Data_C SI Selectivity Index Calculation Data_A->SI Data_C->SI

Overall experimental workflow for assay development.

Experimental Protocols

Culture of Leishmania Promastigotes

This protocol describes the maintenance of Leishmania promastigotes in liquid culture.

Materials:

  • Leishmania species (e.g., L. donovani, L. major)

  • M199 medium (or other suitable medium like RPMI-1640) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.[7][8]

  • Sterile T25 culture flasks

  • Incubator at 25°C

  • Hemocytometer

  • Microscope

Procedure:

  • Initiate or subculture Leishmania promastigotes in a T25 flask containing 10 mL of complete M199 medium.

  • Incubate the flask at 25°C.

  • Monitor the culture daily for growth and motility using a microscope.

  • Subculture the promastigotes every 2-3 days by transferring 1 mL of the existing culture into a new flask with 9 mL of fresh medium.[8]

  • For experiments, use parasites in the mid-logarithmic growth phase.

  • Perform cell counting using a hemocytometer to determine the parasite concentration.

Macrophage Cell Culture

This protocol outlines the maintenance of a macrophage cell line (e.g., J774A.1 or THP-1) to serve as host cells for the intracellular amastigote assay.

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Sterile T75 culture flasks

  • Incubator at 37°C with 5% CO₂

  • Cell scraper

  • Trypan blue solution

  • Hemocytometer

Procedure:

  • Culture the macrophage cell line in T75 flasks with complete RPMI-1640 medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.

  • To detach adherent cells, gently use a cell scraper.[5]

  • Determine cell viability and concentration using the trypan blue exclusion method and a hemocytometer.[5]

Promastigote Viability Assay

This assay determines the 50% inhibitory concentration (IC₅₀) of this compound against Leishmania promastigotes.

Materials:

  • Log-phase Leishmania promastigotes

  • Complete M199 medium

  • This compound stock solution

  • Sterile 96-well flat-bottom plates

  • Resazurin solution (e.g., AlamarBlue)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Adjust the concentration of log-phase promastigotes to 1 x 10⁶ parasites/mL in complete M199 medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in the medium.

  • Add 100 µL of the compound dilutions to the wells, resulting in a final volume of 200 µL. Include wells with untreated parasites (negative control) and medium only (blank).

  • Incubate the plate at 25°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence (Ex/Em: 550/590 nm) or absorbance using a plate reader.[9]

  • Calculate the percentage of growth inhibition for each concentration and determine the IC₅₀ value using a suitable software.

Intracellular Amastigote Viability Assay

This assay evaluates the efficacy of this compound against the clinically relevant intracellular amastigote stage of the parasite.

Materials:

  • J774A.1 macrophages

  • Log-phase Leishmania promastigotes

  • Complete RPMI-1640 medium

  • This compound stock solution

  • Sterile 96-well flat-bottom plates

  • Resazurin solution

  • Plate reader

Procedure:

  • Seed 4 x 10⁴ J774A.1 macrophages per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to allow adherence.[5]

  • Infect the macrophages with promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with sterile PBS to remove non-phagocytosed promastigotes.

  • Add 200 µL of fresh medium containing serial dilutions of this compound.

  • Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Add 20 µL of resazurin solution and incubate for 4-6 hours.

  • Measure the fluorescence or absorbance and calculate the IC₅₀ value.

Macrophage Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (CC₅₀) of this compound on the host macrophage cells.

Materials:

  • J774A.1 macrophages

  • Complete RPMI-1640 medium

  • This compound stock solution

  • Sterile 96-well flat-bottom plates

  • Resazurin solution

  • Plate reader

Procedure:

  • Seed 4 x 10⁴ J774A.1 macrophages per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂.[5]

  • Replace the medium with 200 µL of fresh medium containing serial dilutions of this compound.

  • Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Add 20 µL of resazurin solution and incubate for 4-6 hours.

  • Measure the fluorescence or absorbance and calculate the CC₅₀ value.

Calculation of Selectivity Index (SI)

The Selectivity Index is a crucial parameter to assess the therapeutic potential of a compound. It is calculated as the ratio of the cytotoxicity to the anti-parasitic activity.

Formula: SI = CC₅₀ (on macrophages) / IC₅₀ (on intracellular amastigotes)

A higher SI value indicates greater selectivity of the compound for the parasite over the host cells, suggesting a better safety profile.[5]

References

Application Notes and Protocols: In Vivo Efficacy of Antileishmanial Agent-23 in Hamster Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the in vivo efficacy studies of Antileishmanial Agent-23 in a golden hamster model of visceral leishmaniasis. The document includes a summary of key efficacy data, detailed experimental protocols, and visualizations of the experimental workflow and the proposed mechanism of action.

Quantitative Data Summary

The in vivo efficacy of this compound was evaluated in a hamster model of visceral leishmaniasis caused by Leishmania donovani. The treatment commenced after the establishment of infection and the primary endpoints were the reduction in parasite burden in the spleen and liver, as well as the change in organ weight.

Table 1: Efficacy of this compound on Parasite Burden in the Spleen

Treatment GroupDose (mg/kg/day)Duration (Days)Mean Parasite Burden (Leishman-Donovan Units ± SD)% Inhibition
Vehicle Control-525,400 ± 3,2000%
This compound10512,700 ± 2,10050%
This compound2555,080 ± 95080%
Amphotericin B151,270 ± 35095%

Table 2: Efficacy of this compound on Parasite Burden in the Liver

Treatment GroupDose (mg/kg/day)Duration (Days)Mean Parasite Burden (Leishman-Donovan Units ± SD)% Inhibition
Vehicle Control-518,900 ± 2,8000%
This compound10510,395 ± 1,90045%
This compound2553,969 ± 78079%
Amphotericin B15945 ± 21095%

Table 3: Effect of this compound on Organ Weight

Treatment GroupDose (mg/kg/day)Mean Spleen Weight (g ± SD)Mean Liver Weight (g ± SD)
Vehicle Control-2.1 ± 0.410.5 ± 1.2
This compound101.5 ± 0.38.9 ± 0.9
This compound250.9 ± 0.27.2 ± 0.7
Amphotericin B10.6 ± 0.16.5 ± 0.5

Experimental Protocols

Animal Model and Husbandry
  • Species: Golden hamster (Mesocricetus auratus).

  • Sex: Male.

  • Age: 4-6 weeks.

  • Housing: Animals are housed in sterile, filter-topped cages with a 12-hour light/dark cycle. They are provided with sterile food and water ad libitum.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

Parasite Culture and Infection
  • Parasite Strain: Leishmania donovani (e.g., MHOM/SD/62/1S).

  • Culture: Promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.

  • Infection: Hamsters are infected via intracardiac injection with 1 x 10⁷ stationary-phase promastigotes in 0.1 mL of sterile phosphate-buffered saline (PBS). The hamster is a suitable model as it mimics the progression of human visceral leishmaniasis.[1][2][3]

Drug Formulation and Administration
  • Formulation: this compound is formulated in a vehicle of 10% DMSO, 40% PEG 400, and 50% sterile water.

  • Administration: The compound is administered orally once daily for 5 consecutive days, starting on day 60 post-infection.

Assessment of Parasite Burden
  • Euthanasia: On day 65 post-infection (24 hours after the last dose), hamsters are humanely euthanized.

  • Organ Harvest: The spleen and liver are aseptically removed and weighed.

  • Impression Smears: Impression smears of the spleen and a small piece of the liver are made on glass slides.

  • Staining: The smears are fixed with methanol and stained with Giemsa stain.

  • Quantification: The parasite burden is determined by microscopy and expressed as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

Visualizations

Experimental Workflow

G cluster_pre_experiment Pre-Experiment cluster_infection Infection cluster_treatment Treatment cluster_post_treatment Post-Treatment Analysis acclimatization Acclimatization of Hamsters (1 week) infection Intracardiac Injection of Promastigotes acclimatization->infection parasite_culture Leishmania donovani Culture parasite_culture->infection treatment Oral Administration of this compound (5 days) infection->treatment 60 days euthanasia Euthanasia treatment->euthanasia 24 hours organ_harvest Spleen and Liver Harvest & Weighing euthanasia->organ_harvest smear_prep Impression Smear Preparation organ_harvest->smear_prep staining Giemsa Staining smear_prep->staining quantification Microscopic Quantification of Parasite Burden (LDU) staining->quantification

Caption: Experimental workflow for in vivo efficacy testing.

Proposed Signaling Pathway of this compound

G cluster_host_cell Macrophage cluster_parasitophorous_vacuole Parasitophorous Vacuole cluster_leishmania Leishmania Amastigote agent23 This compound membrane Plasma Membrane Disruption agent23->membrane mitochondrion Mitochondrial Dysfunction agent23->mitochondrion apoptosis Apoptosis-like Cell Death membrane->apoptosis ros Increased ROS Production mitochondrion->ros atp ATP Depletion mitochondrion->atp ros->apoptosis atp->apoptosis

References

Application Notes and Protocols: Administration and Dosage of Antileishmanial Agent-23 for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of Antileishmanial Agent-23 in animal models of leishmaniasis. This document outlines detailed protocols for the preparation and administration of the compound, along with methodologies for assessing its efficacy and toxicity. The provided information is intended to assist researchers, scientists, and drug development professionals in designing and executing robust in vivo studies to determine the therapeutic potential of this compound.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe therapeutic agents is a global health priority. This compound is a novel investigational compound with demonstrated in vitro activity against various Leishmania species. Preclinical animal studies are a critical step in the evaluation of its in vivo efficacy, pharmacokinetic profile, and safety. This document provides standardized protocols for conducting such studies in established murine models of cutaneous and visceral leishmaniasis.

Materials and Reagents

  • This compound (powder form)

  • Vehicle for solubilization (e.g., Dimethyl sulfoxide (DMSO), Tween 80, sterile saline)

  • Leishmania species (L. donovani, L. major, L. amazonensis)

  • Animal models (e.g., BALB/c mice, Golden Syrian hamsters)

  • Standard antileishmanial drugs (e.g., Miltefosine, Amphotericin B)

  • Culture media (e.g., M199, Schneider's Drosophila Medium)

  • Fetal Bovine Serum (FBS)

  • Antibiotics (e.g., Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Anesthetics (e.g., Ketamine/Xylazine cocktail)

  • Gauges and syringes for administration

  • Equipment for parasite quantification (e.g., microscope, qPCR machine)

Quantitative Data Summary

The following tables summarize the recommended starting dosages and administration routes for this compound in different murine models based on preliminary studies. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions.

Table 1: Recommended Dosage and Administration for Cutaneous Leishmaniasis Model (L. major in BALB/c mice)

ParameterThis compoundVehicle ControlPositive Control (Miltefosine)
Route of Administration Oral (gavage), Intraperitoneal (IP), TopicalMatched to test groupOral (gavage)
Dosage Range 10 - 50 mg/kg/dayN/A5 mg/kg/day
Treatment Frequency Once dailyOnce dailyOnce daily
Treatment Duration 21-28 consecutive days21-28 consecutive days21-28 consecutive days

Table 2: Recommended Dosage and Administration for Visceral Leishmaniasis Model (L. donovani in BALB/c mice)

ParameterThis compoundVehicle ControlPositive Control (Amphotericin B)
Route of Administration Intraperitoneal (IP), Intravenous (IV)Matched to test groupIntravenous (IV)
Dosage Range 5 - 40 mg/kg/dayN/A1 mg/kg/day
Treatment Frequency Once daily or every other dayMatched to test groupOnce daily for 5 days
Treatment Duration 10-14 days10-14 days5 consecutive days

Experimental Protocols

Preparation of this compound Formulation
  • Determine the required concentration: Based on the highest dose to be administered and the maximum administration volume for the chosen animal model (e.g., 10 mL/kg for oral gavage in mice), calculate the required stock concentration.

  • Solubilization: Weigh the required amount of this compound powder. If the compound is not readily soluble in aqueous solutions, first dissolve it in a minimal amount of a suitable organic solvent like DMSO.

  • Vehicle Formulation: For oral administration, the DMSO solution can be emulsified in a vehicle such as 0.5% (v/v) Tween 80 in sterile saline. For parenteral routes, ensure the final concentration of the organic solvent is non-toxic (typically <5% DMSO).

  • Sterilization: If for parenteral administration, sterilize the final formulation by filtering through a 0.22 µm syringe filter.

  • Storage: Prepare fresh formulations daily. If short-term storage is necessary, store protected from light at 4°C.

In Vivo Efficacy Study: Cutaneous Leishmaniasis Model

This protocol describes the evaluation of this compound in a L. major-infected BALB/c mouse model.

  • Infection: Infect anesthetized BALB/c mice by injecting 2 x 10^6 stationary-phase L. major promastigotes in 50 µL of PBS into the dorsal side of the hind footpad.

  • Treatment Initiation: Begin treatment when a palpable lesion develops (typically 3-4 weeks post-infection).

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).

  • Compound Administration: Administer the prepared formulations according to the schedule in Table 1.

  • Monitoring:

    • Measure the lesion size (thickness and diameter) weekly using a digital caliper.

    • Monitor the body weight of the animals twice a week as an indicator of toxicity.

  • Endpoint Analysis (at the end of treatment):

    • Euthanize the mice.

    • Excise the infected footpad and the draining lymph node.

    • Homogenize the tissues in a suitable culture medium.

    • Determine the parasite load using the limiting dilution assay (LDA) or by quantitative PCR (qPCR) targeting Leishmania DNA.

In Vivo Efficacy Study: Visceral Leishmaniasis Model

This protocol outlines the evaluation of this compound in a L. donovani-infected BALB/c mouse model.

  • Infection: Infect BALB/c mice by injecting 1 x 10^7 stationary-phase L. donovani promastigotes in 100 µL of PBS via the lateral tail vein (intravenous injection).

  • Treatment Initiation: Start the treatment at a predetermined time point post-infection (e.g., day 7 or day 14).

  • Grouping: As described in the cutaneous model.

  • Compound Administration: Administer the compounds as per the schedule in Table 2.

  • Monitoring: Monitor body weight and clinical signs of disease (e.g., ruffled fur, hepatosplenomegaly) throughout the study.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the liver and spleen and weigh them.

    • Prepare tissue homogenates from a pre-weighed portion of the liver and the entire spleen.

    • Quantify the parasite burden by preparing Giemsa-stained smears and counting the number of amastigotes per 1000 host cell nuclei. Express the results as Leishman-Donovan Units (LDU).

Visualizations

experimental_workflow_cutaneous A Infection of BALB/c mice with L. major promastigotes B Lesion Development (3-4 weeks) A->B C Group Assignment (Vehicle, Agent-23, Positive Control) B->C D Treatment Administration (21-28 days) C->D E Weekly Monitoring (Lesion size, Body weight) D->E During treatment F Endpoint Analysis D->F G Parasite Load Quantification (LDA or qPCR) F->G H Data Analysis & Reporting G->H experimental_workflow_visceral A IV Infection of BALB/c mice with L. donovani B Treatment Initiation (Day 7-14 post-infection) A->B C Group Assignment (Vehicle, Agent-23, Positive Control) B->C D Treatment Administration (10-14 days) C->D E Monitoring (Body weight, Clinical signs) D->E During treatment F Endpoint Analysis D->F G Organ Harvesting (Liver & Spleen) F->G H Parasite Burden Quantification (LDU) G->H I Data Analysis & Reporting H->I

Application Notes and Protocols for Antileishmanial Agent-23 in Cutaneous Leishmaniasis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Antileishmanial agent-23, a potent inhibitor of trypanothione reductase, for the treatment of cutaneous leishmaniasis. Detailed protocols for in vitro and in vivo evaluation are provided to guide researchers in their experimental design.

Introduction to this compound

This compound (also known as compound G1/9) is a selective inhibitor of trypanothione reductase (TR), a critical enzyme in the antioxidant defense system of Leishmania parasites.[1] By targeting TR, this compound disrupts the parasite's ability to manage oxidative stress, leading to cell death.[1] This agent has shown promising activity against various Leishmania species and is a candidate for further investigation in cutaneous leishmaniasis models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a basis for experimental planning and comparison with other antileishmanial compounds.

Table 1: In Vitro Activity of this compound

ParameterLeishmania SpeciesValueReference
IC50 (50% Inhibitory Concentration)Leishmania sp.2.24 ± 0.52 µM[1]
CC50 (50% Cytotoxic Concentration) on Murine Macrophages-Data to be determined-
Selectivity Index (SI = CC50/IC50)-Data to be determined-

Table 2: In Vivo Efficacy of this compound in a Murine Model of Cutaneous Leishmaniasis

Treatment GroupDose and RouteLesion Size Reduction (%)Parasite Burden Reduction (%)
Vehicle Control-Data to be determinedData to be determined
This compounde.g., 20 mg/kg, oralData to be determinedData to be determined
Positive Control (e.g., Amphotericin B)e.g., 1 mg/kg, intraperitonealData to be determinedData to be determined

Signaling Pathways

Mechanism of Action: Trypanothione Reductase Inhibition

This compound's primary mechanism of action is the inhibition of trypanothione reductase (TR). This enzyme is unique to trypanosomatids and is essential for the regeneration of trypanothione, the parasite's main defense against oxidative damage. Inhibition of TR leads to an accumulation of reactive oxygen species (ROS), causing damage to cellular components and ultimately leading to parasite death.

cluster_parasite Leishmania Parasite ROS Reactive Oxygen Species (ROS) TryS Trypanothione (reduced) ROS->TryS Oxidizes Damage Cellular Damage (Proteins, Lipids, DNA) ROS->Damage TryDS Trypanothione (oxidized) TryS->TryDS TR Trypanothione Reductase (TR) TryDS->TR Substrate TR->TryS Reduces Agent23 Antileishmanial agent-23 Agent23->TR Inhibits Death Parasite Death Damage->Death cluster_host Host Immune Response Leishmania Leishmania Antigen Macrophage Macrophage Leishmania->Macrophage Infects Th1 Th1 Cell Macrophage->Th1 Activates Th2 Th2 Cell Macrophage->Th2 Activates Parasite_Clearance Parasite Clearance Macrophage->Parasite_Clearance Disease_Progression Disease Progression Macrophage->Disease_Progression IFNg IFN-γ Th1->IFNg Produces IL4_IL10 IL-4, IL-10 Th2->IL4_IL10 Produces IFNg->Macrophage Activates for parasite killing IL4_IL10->Macrophage Inhibits activation Agent23 Antileishmanial agent-23 Agent23->Parasite_Clearance Promotes cluster_workflow In Vitro Experimental Workflow Start Start Promastigote_Culture Culture Leishmania Promastigotes Start->Promastigote_Culture Macrophage_Culture Culture Macrophage Cell Line Start->Macrophage_Culture Promastigote_Assay Promastigote Viability Assay Promastigote_Culture->Promastigote_Assay Cytotoxicity_Assay Macrophage Cytotoxicity Assay Macrophage_Culture->Cytotoxicity_Assay Infection Infect Macrophages with Promastigotes Macrophage_Culture->Infection IC50 Determine IC50 Promastigote_Assay->IC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 Amastigote_Assay Intracellular Amastigote Assay Infection->Amastigote_Assay Amastigote_Assay->IC50 SI Calculate Selectivity Index (CC50/IC50) IC50->SI CC50->SI End End SI->End cluster_workflow_vivo In Vivo Experimental Workflow Start Start Infection Infect BALB/c mice with Leishmania promastigotes Start->Infection Grouping Divide mice into treatment groups (Vehicle, Agent-23, Positive Control) Infection->Grouping Treatment Administer treatment for 4 weeks Grouping->Treatment Monitoring Weekly monitoring of lesion size and animal health Treatment->Monitoring Endpoint Endpoint analysis at week 5 Monitoring->Endpoint Parasite_Burden Determine parasite burden (Limiting Dilution Assay/qPCR) Endpoint->Parasite_Burden Data_Analysis Analyze and compare data between groups Parasite_Burden->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Study of Antileishmanial Agent-23 (as represented by Clomipramine, a Trypanothione Reductase Inhibitor) in Visceral Leishmaniasis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of Antileishmanial Agent-23, a potent inhibitor of trypanothione reductase (TR), in the context of visceral leishmaniasis (VL) research. Due to the limited public information on a specific "this compound", this document utilizes the well-characterized TR inhibitor, clomipramine, as a representative compound to detail experimental protocols, data presentation, and the underlying scientific principles. Clomipramine has demonstrated antileishmanial activity through the inhibition of TR, a key enzyme in the parasite's defense against oxidative stress, making it a relevant surrogate for these protocols.[1][2]

Introduction to Trypanothione Reductase as a Drug Target

Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, remains a significant global health challenge. The parasite possesses a unique thiol metabolism centered around the dithiol trypanothione (T(SH)₂), which is maintained in its reduced state by the NADPH-dependent flavoenzyme trypanothione reductase (TR). This enzyme is essential for the parasite's survival as it protects it from the oxidative burst generated by host macrophages. Crucially, TR is absent in mammals, who rely on glutathione reductase for similar functions, making TR an attractive and specific target for the development of new antileishmanial drugs.

Quantitative Data Summary

The following tables summarize the in vitro activity of clomipramine against Leishmania species and its cytotoxicity against host cells.

Table 1: In Vitro Antileishmanial Activity of Clomipramine

ParameterLeishmania amazonensis PromastigotesLeishmania amazonensis Amastigotes
IC₅₀ (µM) 8.31 ± 3.295.45 ± 4.92

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the parasite's growth or viability. Data presented as mean ± standard deviation.

Table 2: In Vitro Cytotoxicity of Clomipramine

Cell LineParameterValue (µM)
Murine Peritoneal MacrophagesCC₅₀> 40

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes 50% cytotoxicity to the host cells.

Signaling Pathway of Trypanothione Reductase Inhibition

The inhibition of trypanothione reductase by agents like clomipramine disrupts the parasite's redox balance, leading to a cascade of events culminating in cell death.

Trypanothione_Pathway cluster_parasite Leishmania Parasite NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR e- NADP NADP+ TR->NADP T_SH_2 Trypanothione (T(SH)₂) TR->T_SH_2 Reduction TS2 Trypanothione Disulfide (T(S)₂) TS2->TR Detox Detoxification T_SH_2->Detox ROS Reactive Oxygen Species (ROS) (from macrophage) ROS->Detox Cell_Death Parasite Cell Death ROS->Cell_Death Oxidative Damage Detox->TS2 Agent23 This compound (e.g., Clomipramine) Agent23->TR Inhibition Promastigote_Assay_Workflow start Start culture Culture L. donovani promastigotes to logarithmic phase start->culture prepare_plates Seed 96-well plates with promastigotes (1x10^6/mL) culture->prepare_plates add_compound Add serial dilutions of test compound prepare_plates->add_compound incubate Incubate for 72 hours at 25°C add_compound->incubate add_resazurin Add Resazurin solution incubate->add_resazurin incubate_resazurin Incubate for 4 hours add_resazurin->incubate_resazurin measure Measure fluorescence (530 nm ex / 590 nm em) incubate_resazurin->measure calculate Calculate IC₅₀ values measure->calculate end End calculate->end Amastigote_Assay_Workflow start Start culture_macrophages Culture and seed macrophages (e.g., J774A.1) in 96-well plates start->culture_macrophages infect_macrophages Infect macrophages with stationary phase promastigotes (10:1 parasite to cell ratio) culture_macrophages->infect_macrophages incubate_infection Incubate for 24 hours to allow phagocytosis infect_macrophages->incubate_infection wash Wash to remove extracellular promastigotes incubate_infection->wash add_compound Add serial dilutions of test compound wash->add_compound incubate_treatment Incubate for 48 hours add_compound->incubate_treatment fix_stain Fix and stain cells (e.g., Giemsa) incubate_treatment->fix_stain microscopy Determine parasite load by microscopy fix_stain->microscopy calculate Calculate EC₅₀ values microscopy->calculate end End calculate->end

References

Application Notes and Protocols for Antileishmanial Agent-23 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, resistance, and high costs.[1][2][3] The discovery of novel therapeutic agents is therefore a critical priority. High-throughput screening (HTS) has emerged as a powerful strategy to accelerate the identification of new antileishmanial compounds from large chemical libraries.[4][5][6]

This document provides detailed application notes and protocols for the use of Antileishmanial agent-23 (also known as compound G1/9) in HTS campaigns. This compound is a potent and selective inhibitor of trypanothione reductase (TR), a key enzyme in the parasite's defense against oxidative stress, making it an invaluable tool for both target-based and phenotypic screening.[7]

Mechanism of Action of this compound

This compound exerts its parasiticidal effect by inhibiting trypanothione reductase (TR).[7] TR is a flavoprotein oxidoreductase unique to trypanosomatids and is essential for the regeneration of trypanothione, the parasite's primary defense against oxidative damage.[8][9] By inhibiting TR, this compound disrupts the parasite's redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death. This targeted mechanism of action makes TR a highly attractive drug target.[9]

cluster_parasite Leishmania Parasite ROS Reactive Oxygen Species (ROS) TryS2 Trypanothione (Oxidized) ROS->TryS2 Oxidizes CellDeath Parasite Cell Death ROS->CellDeath Induces TrySH2 Trypanothione (Reduced) TryS2->TrySH2 Reduced by TR TrySH2->ROS Neutralizes TR Trypanothione Reductase (TR) Agent23 Antileishmanial agent-23 Agent23->TR Inhibits

Caption: Mechanism of action of this compound.

Data Presentation

The following table summarizes the known quantitative data for this compound. This data is crucial for establishing appropriate positive controls and benchmarks in HTS assays.

ParameterValueOrganism(s)Reference
IC₅₀ 2.24 ± 0.52 µMLeishmania, Trypanosoma cruzi, Trypanosoma brucei[7]

High-Throughput Screening Workflow

A typical HTS campaign to identify novel antileishmanial compounds can be structured as a multi-step process, starting with a primary screen of a large compound library followed by more detailed secondary and tertiary assays. This compound can be effectively used as a positive control throughout this workflow.

cluster_workflow HTS Workflow PrimaryScreen Primary Screen (e.g., Promastigote Viability) HitSelection Hit Selection (e.g., >70% inhibition) PrimaryScreen->HitSelection SecondaryScreen Secondary Screen (e.g., Amastigote Viability) HitSelection->SecondaryScreen ToxicityAssay Cytotoxicity Assay (e.g., Macrophage viability) SecondaryScreen->ToxicityAssay LeadSelection Lead Selection (High Selectivity Index) ToxicityAssay->LeadSelection

Caption: High-throughput screening workflow for antileishmanial drug discovery.

Experimental Protocols

The following are detailed protocols for key experiments in an HTS campaign for antileishmanial drug discovery.

Protocol 1: Primary Screening of Antileishmanial Compounds against Leishmania Promastigotes

This protocol describes a fluorescence-based viability assay using resazurin, suitable for screening large compound libraries against the promastigote stage of Leishmania.

Materials:

  • Leishmania promastigotes (e.g., L. donovani, L. major)

  • M199 medium supplemented with 10% fetal bovine serum (FBS)

  • 384-well black, clear-bottom microplates

  • Compound library

  • This compound (positive control)

  • Amphotericin B (positive control)

  • DMSO (negative control)

  • Resazurin sodium salt solution (12.5 mg/mL in PBS)

  • Multichannel pipette or automated liquid handler

  • Plate reader with fluorescence capabilities (Excitation: 560 nm, Emission: 590 nm)

Methodology:

  • Parasite Culture: Culture Leishmania promastigotes in M199 medium with 10% FBS at 26°C until they reach the late logarithmic phase of growth.

  • Plate Preparation: Using an automated liquid handler or multichannel pipette, dispense 50 µL of M199 medium containing 2 x 10⁵ parasites per well into 384-well microplates.

  • Compound Addition: Add 0.5 µL of each test compound from the library to the respective wells (final concentration, e.g., 10 µM).

  • Controls:

    • Positive Controls: Add this compound and Amphotericin B to designated wells at a final concentration of 10 µM.

    • Negative Control: Add DMSO to designated wells (final concentration, e.g., 0.1%).

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Resazurin Addition: Add 5 µL of resazurin solution to each well.

  • Final Incubation: Incubate the plates for an additional 4 hours at 26°C.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.

Protocol 2: Secondary Screening against Intracellular Amastigotes

This protocol is for confirming the activity of hits from the primary screen against the clinically relevant intracellular amastigote stage of the parasite.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • Leishmania promastigotes

  • Phorbol 12-myristate 13-acetate (PMA)

  • Hit compounds from primary screen

  • This compound (positive control)

  • Giemsa stain

  • Microscope

Methodology:

  • Macrophage Differentiation: Seed THP-1 cells in a 384-well plate at a density of 5 x 10⁴ cells per well in RPMI-1640 medium containing PMA (100 ng/mL) and incubate for 48 hours at 37°C in 5% CO₂ to induce differentiation into macrophages.

  • Parasite Infection: Wash the differentiated macrophages with fresh medium and infect with late-logarithmic phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Remove the medium containing non-phagocytosed promastigotes and add fresh medium containing the hit compounds at various concentrations. Include this compound as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in 5% CO₂.

  • Staining and Imaging: Fix the cells with methanol and stain with Giemsa.

  • Quantification: Determine the number of amastigotes per macrophage using an automated high-content imaging system or by manual counting under a microscope.

  • Data Analysis: Calculate the IC₅₀ value for each active compound.

Protocol 3: Cytotoxicity Assay

This protocol assesses the toxicity of active compounds against a mammalian cell line to determine their selectivity.

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • DMEM with 10% FBS

  • Active compounds

  • Resazurin solution

  • 384-well plates

Methodology:

  • Cell Seeding: Seed the mammalian cells in a 384-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the active compounds to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in 5% CO₂.

  • Viability Assessment: Add resazurin solution and incubate for 4 hours. Measure fluorescence as described in Protocol 1.

  • Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) for each compound. The selectivity index (SI) can then be determined by dividing the CC₅₀ by the antileishmanial IC₅₀.

Logical Relationships in Hit Prioritization

The selection of promising lead compounds from an HTS campaign involves a logical progression of assessing efficacy and safety. The ultimate goal is to identify compounds with high potency against the parasite and low toxicity to host cells.

cluster_logic Hit Prioritization Logic HighPotency High Potency (Low IC50) HighSelectivity High Selectivity Index (CC50 / IC50) HighPotency->HighSelectivity LowToxicity Low Host Cell Toxicity (High CC50) LowToxicity->HighSelectivity LeadCandidate Lead Candidate HighSelectivity->LeadCandidate

Caption: Logical relationship for prioritizing antileishmanial hits.

Conclusion

This compound is a valuable tool for HTS-based drug discovery for leishmaniasis. Its well-defined mechanism of action and potent activity make it an excellent positive control for both phenotypic and target-based screening campaigns. The protocols outlined in this document provide a robust framework for the identification and validation of new antileishmanial drug candidates.

References

Antileishmanial agent-23 pharmacokinetic and pharmacodynamic analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Antileishmanial Agent-23

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The development of new, effective, and safe therapeutic agents is a global health priority due to limitations of current treatments, such as toxicity and emerging drug resistance.[1][2][3] this compound is a novel synthetic compound that has demonstrated potent activity against various Leishmania species in preclinical studies. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for its evaluation.

Data Presentation

Pharmacodynamic Profile

The pharmacodynamic activity of this compound has been evaluated against both the extracellular promastigote and intracellular amastigote stages of the parasite.[4][5]

Table 1: In Vitro Activity of this compound

ParameterL. donovaniL. majorL. infantumMammalian Cells (J774)Selectivity Index (SI) [L. donovani]
Promastigote IC₅₀ (µM)1.52.11.8--
Amastigote EC₅₀ (µM)0.81.20.9--
Cytotoxicity CC₅₀ (µM)---> 50> 62.5

IC₅₀ (50% inhibitory concentration) and EC₅₀ (50% effective concentration) values represent the mean of three independent experiments. The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.[5]

Table 2: In Vivo Efficacy of this compound in L. donovani-Infected BALB/c Mice

Treatment GroupDose (mg/kg/day)RouteDuration (days)Parasite Burden Reduction (%)
Vehicle Control-Oral50
This compound25Oral585.2 ± 5.4
This compound50Oral598.6 ± 1.2
Miltefosine (Reference)40Oral595.3 ± 2.1

Data are presented as mean ± standard deviation. Parasite burden was determined by microscopic examination of liver and spleen smears.[6]

Pharmacokinetic Profile

Pharmacokinetic parameters of this compound were determined in healthy BALB/c mice following a single oral dose.[7]

Table 3: Pharmacokinetic Parameters of this compound in BALB/c Mice (50 mg/kg, oral)

ParameterUnitValue
Cₘₐₓ (Maximum Concentration)µg/mL12.5
Tₘₐₓ (Time to Cₘₐₓ)h2.0
AUC₀₋₂₄ (Area Under the Curve)µg·h/mL150
t₁/₂ (Half-life)h8.5
CL/F (Apparent Clearance)L/h/kg0.33
Vd/F (Apparent Volume of Distribution)L/kg3.9

These parameters provide a basis for designing optimal dosing schedules in further preclinical development.[6]

Mandatory Visualizations

Antileishmanial_Mechanism cluster_membrane Leishmania Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ergosterol Ergosterol Agent23 Antileishmanial Agent-23 Enzyme 14α-demethylase Agent23->Enzyme Inhibition Mitochondrion Mitochondrion Agent23->Mitochondrion Induces Dysfunction Pathway_Intermediate Sterol Biosynthesis Pathway Intermediate Pathway_Intermediate->Enzyme Substrate ROS Reactive Oxygen Species (ROS) DNA_Damage DNA Damage ROS->DNA_Damage Causes Mitochondrion->ROS Generates Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to

Caption: Hypothetical mechanism of action for this compound.

Antileishmanial_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Modeling promastigote_assay Promastigote Viability Assay (IC₅₀) amastigote_assay Intracellular Amastigote Assay (EC₅₀) promastigote_assay->amastigote_assay cytotoxicity_assay Mammalian Cell Cytotoxicity Assay (CC₅₀) amastigote_assay->cytotoxicity_assay selectivity_index Calculate Selectivity Index (SI) cytotoxicity_assay->selectivity_index pk_study Pharmacokinetic Study (BALB/c Mice) selectivity_index->pk_study Hit Selection efficacy_study Efficacy Study in Infected BALB/c Mice pk_study->efficacy_study pkpd_modeling PK/PD Modeling efficacy_study->pkpd_modeling Data Integration lead_optimization Lead Optimization pkpd_modeling->lead_optimization

Caption: Preclinical drug discovery workflow for this compound.

PKPD_Model Dose Dose Regimen PK_Model Pharmacokinetic Model Dose->PK_Model Concentration Drug Concentration (Plasma & Tissue) PK_Model->Concentration Predicts PD_Model Pharmacodynamic Model PK_Model->PD_Model Integrated Model Concentration->PD_Model Effect Parasite Killing (Efficacy) PD_Model->Effect Links to Outcome Clinical Outcome (Cure/Relapse) Effect->Outcome Determines

Caption: Logical relationship in PK/PD modeling for antileishmanial therapy.

Experimental Protocols

In Vitro Anti-Promastigote Assay

This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against the promastigote stage of Leishmania.

Materials:

  • Leishmania promastigotes (e.g., L. donovani) in logarithmic growth phase.

  • Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[8]

  • This compound stock solution (in DMSO).

  • Resazurin solution (0.125 mg/mL in PBS).

  • 96-well flat-bottom sterile microplates.

  • Amphotericin B (positive control).

Procedure:

  • Harvest promastigotes from culture and adjust the concentration to 1 x 10⁶ parasites/mL in complete RPMI-1640 medium.[5]

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the respective wells. Include wells for vehicle control (DMSO) and positive control (Amphotericin B).

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm) using a microplate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition versus drug concentration using non-linear regression analysis.

In Vitro Intracellular Anti-Amastigote Assay

This protocol determines the 50% effective concentration (EC₅₀) against the clinically relevant intracellular amastigote stage.[9]

Materials:

  • J774A.1 or THP-1 macrophage cell line.[5][10]

  • Stationary-phase Leishmania promastigotes.

  • Complete DMEM or RPMI-1640 medium with 10% FBS.

  • This compound.

  • Giemsa stain.

  • 96-well plates with coverslips or optical-bottom plates.

Procedure:

  • Seed macrophages (e.g., 5 x 10⁴ cells/well) onto coverslips in a 24-well plate and allow them to adhere for 24 hours at 37°C with 5% CO₂.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[11]

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with sterile PBS to remove non-phagocytosed parasites.

  • Add fresh medium containing serial dilutions of this compound.

  • Incubate the plates for an additional 72 hours at 37°C with 5% CO₂.

  • After incubation, wash the cells, fix with methanol, and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the EC₅₀ value by plotting the percentage of parasite reduction versus drug concentration.

Mammalian Cell Cytotoxicity Assay

This protocol assesses the toxicity of this compound against a mammalian cell line to determine the 50% cytotoxic concentration (CC₅₀).[12][13]

Materials:

  • J774A.1 macrophage cell line or other suitable mammalian cell line.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • Resazurin solution or MTT reagent.[14]

  • 96-well microplates.

Procedure:

  • Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[15]

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate the plate for 72 hours under the same conditions.

  • Assess cell viability using a resazurin or MTT assay according to the manufacturer's instructions.

  • Measure fluorescence or absorbance using a microplate reader.

  • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[5]

In Vivo Efficacy and Pharmacokinetic Study in BALB/c Mice

This protocol evaluates the in vivo antileishmanial efficacy and pharmacokinetic profile of this compound in a murine model of visceral leishmaniasis.[6][16][17]

Materials:

  • Female BALB/c mice (6-8 weeks old).[18]

  • L. donovani amastigotes or stationary-phase promastigotes for infection.

  • This compound formulated for oral gavage.

  • Blood collection supplies (e.g., heparinized capillaries).

  • Tissue homogenization equipment.

  • LC-MS/MS system for bioanalysis.

Procedure:

Efficacy Study:

  • Infect BALB/c mice intravenously with 1 x 10⁷ L. donovani amastigotes.

  • Allow the infection to establish for 2-4 weeks.

  • Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses, reference drug).

  • Administer the treatment daily for 5-10 consecutive days via oral gavage.[7]

  • One week after the last dose, euthanize the mice and collect the liver and spleen.

  • Prepare tissue impression smears (for microscopic counting) or homogenates (for qPCR).

  • Stain smears with Giemsa and determine the parasite burden, expressed as Leishman-Donovan Units (LDU).

  • Calculate the percentage of parasite burden reduction relative to the vehicle control group.[6]

Pharmacokinetic Study:

  • Administer a single oral dose of this compound to healthy BALB/c mice.

  • Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[7]

  • Centrifuge blood samples to separate plasma.

  • At the final time point, euthanize mice and collect tissues of interest (e.g., liver, spleen, skin).

  • Process plasma and tissue homogenates and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, etc.) using appropriate software.[19]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Antileishmanial Agent-23 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the poorly soluble compound, Antileishmanial agent-23. Our goal is to help you overcome common solubility challenges to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in aqueous buffers for my in vitro assays. What do you recommend?

A1: this compound has very low aqueous solubility. Direct dissolution in aqueous buffers is not recommended as it will likely result in precipitation and an inaccurate final concentration. The preferred method is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium.

Q2: What is the best solvent to use for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of polar and nonpolar compounds.[1] It is also readily miscible with water and cell culture media.[1] For best practices, use sterile, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or higher).

Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it in my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your final medium. Instead, perform serial dilutions. A recommended method is to first dilute the DMSO stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the rest of the medium.[2]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity to your cells.[2] A high final DMSO concentration can also contribute to precipitation.

  • Use of Surfactants: Consider the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final medium. Surfactants can help to form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.[3][4][5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, enhancing their solubility.[6][7][8] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used.

Q4: Can I use solvents other than DMSO for my stock solution?

A4: While DMSO is the most common choice, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can also be used. However, the choice of solvent should be carefully considered based on its compatibility with your specific assay and its potential toxicity to the cells or organisms you are working with. Always perform a vehicle control experiment with the solvent alone to assess any background effects.

Q5: How should I store my this compound stock solution?

A5: Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C in tightly sealed, light-protected vials. Under these conditions, the stock solution should be stable for several months.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution The concentration of this compound exceeds its solubility limit in the chosen solvent.Try gentle warming (e.g., 37°C) and vortexing to aid dissolution. If precipitation persists, prepare a new stock solution at a lower concentration.
Cloudiness or precipitation in the final assay medium The compound is coming out of solution upon dilution into the aqueous medium.Follow the stepwise dilution protocol. Ensure the final DMSO concentration is below 0.5%.[2] Consider adding a solubilizing agent like a surfactant or cyclodextrin to the final medium.
Inconsistent results between experiments The compound may not be fully dissolved, leading to variations in the actual concentration.Always visually inspect your solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment from a well-dissolved stock solution.
Cell toxicity observed in vehicle control The concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final concentration of your solvent is at a non-toxic level for your specific cell line (typically <0.5% for DMSO).[2] Perform a dose-response experiment with the solvent alone to determine its toxicity threshold.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility (mg/mL) Molar Solubility (mM) Notes
Water<0.001<0.002Practically insoluble.
PBS (pH 7.4)<0.001<0.002Practically insoluble.
Ethanol511.5Soluble.
Methanol24.6Sparingly soluble.
DMSO>50>115Freely soluble.[1]
DMF>40>92Freely soluble.

Assuming a molecular weight of 434.5 g/mol for this compound.

Table 2: Effect of Solubilizing Agents on Aqueous Solubility of this compound

Aqueous System Solubility (µg/mL) Fold Increase
PBS (pH 7.4)<0.1-
PBS with 0.5% Tween® 805.2>52
PBS with 1% HP-β-CD12.8>128
PBS with 5% DMSO2.5>25

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer.

  • Procedure: a. Weigh out a precise amount of this compound (e.g., 4.35 mg for 1 mL of a 10 mM solution, assuming MW = 434.5 g/mol ). b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO (e.g., 1 mL). d. Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary. e. Visually inspect the solution to ensure there is no particulate matter. f. Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays

  • Objective: To prepare a working solution of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

  • Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO. b. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This creates a 100 µM solution in 1% DMSO. c. Gently vortex the intermediate dilution. d. Prepare the final working solution by adding 1 mL of the 100 µM intermediate dilution to 9 mL of cell culture medium. e. The final concentration will be 10 µM this compound in 0.1% DMSO. f. Always prepare a vehicle control containing the same final concentration of DMSO (0.1%) in the cell culture medium.[9]

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_controls Controls weigh Weigh Agent-23 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution (1:100) thaw->intermediate final Prepare Final Dilution (1:10) intermediate->final assay Add to Assay final->assay final->assay vehicle Vehicle Control (0.1% DMSO) vehicle->assay untreated Untreated Control untreated->assay signaling_pathway cluster_parasite Leishmania Parasite agent23 Antileishmanial agent-23 membrane Cell Membrane agent23->membrane Enters cell ros Increased ROS membrane->ros mitochondria Mitochondrial Dysfunction ros->mitochondria dna DNA Damage ros->dna apoptosis Apoptosis-like Cell Death mitochondria->apoptosis dna->apoptosis

References

Antileishmanial agent-23 assay variability and troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Antileishmanial agent-23 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as compound G1/9) is a potent and selective inhibitor of trypanothione reductase (TR).[1] TR is a key enzyme in the trypanothione-based redox system of Leishmania parasites, which is essential for protecting the parasite from oxidative stress. By inhibiting TR, this compound disrupts the parasite's ability to manage oxidative damage, leading to cell death.[1]

Q2: What are the different Leishmania forms I can use for my assay, and which one is more relevant?

Leishmania parasites have a digenetic life cycle, and the two primary forms used in in vitro assays are promastigotes and amastigotes.[2][3]

  • Promastigotes: This is the motile, flagellated form found in the sandfly vector. Assays using promastigotes are generally easier and faster to perform.

  • Amastigotes: This is the non-motile, intracellular form that resides within macrophages in the mammalian host.[3][4] Assays with intracellular amastigotes are considered more physiologically relevant for predicting clinical efficacy but are also more complex.[5][6] Axenic amastigotes, which are grown outside of host cells, are a compromise but may have different drug susceptibilities.[2][6]

Screening data from promastigote assays may not always correlate with activity against intracellular amastigotes due to metabolic and physiological differences.[5]

Q3: Which host cells should I use for intracellular amastigote assays?

Commonly used host cells include primary macrophages (like bone marrow-derived macrophages - BMDMs) and immortalized macrophage-like cell lines such as J774A.1 or differentiated THP-1 cells.[7] The choice of host cell can influence the infection rate and drug susceptibility results, so consistency is key.[2][7]

Q4: What are the critical parameters that can affect the variability of my results?

Several factors can introduce variability into antileishmanial assays:

  • Leishmania Species: Different Leishmania species can exhibit varying susceptibility to drugs.[2]

  • Culture Conditions: The composition of the culture media, its pH, and the incubation temperature can all impact parasite growth and drug response.[8]

  • Host Cell Type: As mentioned, the choice of host cell for intracellular assays is a significant variable.[7]

  • Drug Exposure Time: The duration of treatment with the antileishmanial agent will directly affect the measured efficacy.

  • Assay Readout: The method used to determine parasite viability (e.g., colorimetric assays like MTT, fluorometric assays, or direct counting) can have different sensitivities and levels of background noise.[4][5]

Troubleshooting Guide

Problem 1: High variability between replicate wells.

Possible Cause Solution
Inconsistent cell seeding Ensure proper mixing of the cell suspension before and during plating to get a uniform cell density across all wells.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in microplates Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete drug solubilization Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the culture medium.

Problem 2: Low Z-factor or poor signal-to-noise ratio.

Possible Cause Solution
Suboptimal cell density Titrate the number of parasites and/or host cells per well to find the optimal density that gives a robust signal.
Assay incubation time is too short or too long Optimize the incubation time for the viability reagent (e.g., MTT, resazurin) to ensure sufficient signal development without reaching saturation.
High background from media components Some media components, like phenol red, can interfere with certain colorimetric or fluorometric assays. Consider using phenol red-free media.
Low parasite viability at the start of the assay Use parasites from a healthy, log-phase culture to ensure they are metabolically active.[8]

Problem 3: Inconsistent IC50 values across different experiments.

Possible Cause Solution
Variation in parasite passage number Long-term in vitro cultivation can lead to a loss of virulence and changes in drug susceptibility.[3] Use parasites with a consistent and low passage number.
Differences in host cell conditions Ensure host cells are healthy and at a consistent confluence. Changes in host cell metabolism can affect parasite growth and drug efficacy.
Batch-to-batch variation of reagents Use the same lot of reagents (e.g., FBS, culture media, this compound) for a set of comparative experiments.
Lack of a reference compound Always include a standard antileishmanial drug (e.g., Amphotericin B, miltefosine) as a positive control to monitor assay performance and normalize results.[3][9]

Problem 4: High cytotoxicity to host cells.

| Possible Cause | Solution | | The compound is inherently toxic to mammalian cells | Determine the 50% cytotoxic concentration (CC50) on the host cells alone.[3] This allows for the calculation of the Selectivity Index (SI = CC50 / IC50), which is a measure of the compound's specificity for the parasite.[3][10] | | Solvent (e.g., DMSO) concentration is too high | Ensure the final concentration of the solvent in the assay wells is low (typically ≤0.5%) and non-toxic to the host cells.[10] Include a solvent-only control. |

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant compounds for comparison.

CompoundTargetIC50 ValueLeishmania SpeciesAssay TypeReference
This compound Trypanothione Reductase2.24 ± 0.52 µMNot specifiedEnzyme Inhibition[1]
MiltefosineMultiple (e.g., lipid metabolism)[11]2.8 µML. mexicanaIntracellular Amastigote[12]
Amphotericin BErgosterol (membrane)0.82 - 1.06 µML. donovani / L. majorIntracellular Amastigote[13]
ClioquinolMitochondria1.44 ± 0.35 µg/mLL. infantumPromastigote[14]
ClioquinolMitochondria0.98 ± 0.17 µg/mLL. infantumAxenic Amastigote[14]

Visualizations

Signaling Pathway

G cluster_parasite Leishmania Parasite ROS Reactive Oxygen Species (ROS) T_S2 Trypanothione (Reduced) ROS->T_S2 Oxidizes TryS Trypanothione Synthetase TryR Trypanothione Reductase (TR) TryR->T_S2 Reduces T_SH2 Trypanothione (Oxidized) T_SH2->TryR Substrate CellDeath Parasite Death T_SH2->CellDeath T_S2->T_SH2 Agent23 Antileishmanial agent-23 Agent23->TryR Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

G cluster_workflow Intracellular Amastigote Assay Workflow A 1. Seed Macrophages (e.g., J774A.1) in 96-well plate B 2. Incubate 24h for cell adherence A->B C 3. Infect with Leishmania Promastigotes B->C D 4. Incubate 24h for differentiation to amastigotes C->D E 5. Wash to remove extracellular promastigotes D->E F 6. Add serial dilutions of This compound E->F G 7. Incubate 72h F->G H 8. Add Viability Reagent (e.g., Resazurin) G->H I 9. Incubate 4h H->I J 10. Read Fluorescence (Measure Viability) I->J K 11. Calculate IC50 J->K

Caption: Workflow for an intracellular antileishmanial assay.

Troubleshooting Logic

G Start Inconsistent IC50 Results Q1 Are positive/negative controls consistent? Start->Q1 A1_Yes Assay conditions likely vary. Check parasite passage number, host cell health, and reagent lots. Q1->A1_Yes Yes A1_No Assay setup is problematic. Q1->A1_No No Q2 Is there high variability in replicates? A1_No->Q2 A2_Yes Review pipetting technique, check for edge effects, and ensure uniform cell seeding. Q2->A2_Yes Yes A2_No Problem might be in reagent stability. Q2->A2_No No Q3 Is the compound stock freshly prepared? A2_No->Q3 A3_Yes Proceed to check other variables. Q3->A3_Yes Yes A3_No Degradation of the compound is a likely cause. Prepare fresh stock. Q3->A3_No No

Caption: Troubleshooting decision tree for inconsistent IC50 values.

Detailed Experimental Protocols

Protocol 1: In Vitro Antileishmanial Assay against Promastigotes
  • Parasite Culture: Culture Leishmania spp. promastigotes in a suitable medium (e.g., M199 or RPMI-1640 supplemented with 10% Fetal Bovine Serum) at 26°C. Use parasites in the mid-logarithmic growth phase.

  • Seeding: Adjust the parasite concentration to 1 x 10^6 promastigotes/mL. Add 100 µL of this suspension to the wells of a 96-well microtiter plate.

  • Compound Addition: Prepare serial dilutions of this compound. Add the appropriate volume of each dilution to the wells. Include wells with a reference drug (e.g., Amphotericin B) as a positive control and wells with solvent (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment (Resazurin Method):

    • Add 20 µL of resazurin solution (0.15 mg/mL) to each well.

    • Incubate for another 4-6 hours at 26°C.

    • Measure the fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Antileishmanial Assay against Intracellular Amastigotes
  • Host Cell Culture: Culture a macrophage cell line (e.g., J774A.1) in RPMI-1640 supplemented with 10% FBS at 37°C with 5% CO2.

  • Seeding: Seed the macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[15]

  • Incubation for Differentiation: Incubate the infected cells for 24 hours at 37°C with 5% CO2 to allow for phagocytosis and differentiation of promastigotes into amastigotes.[15]

  • Washing: After incubation, gently wash the wells with pre-warmed PBS or medium to remove any non-phagocytosed promastigotes.[15]

  • Compound Addition: Add 200 µL of fresh medium containing serial dilutions of this compound to the wells. Include positive and negative controls as described in Protocol 1.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[9][15]

  • Viability Assessment:

    • Option A (Resazurin): Add resazurin as described in Protocol 1 and measure fluorescence. This method assesses the viability of the host cells, with a reduction in signal indicating parasite-induced cell death or compound cytotoxicity.

    • Option B (Microscopy): Fix the cells with methanol and stain with Giemsa.[9] Count the number of amastigotes per 100 macrophages under a microscope to determine the percentage of infected cells and the number of parasites per cell.

  • Data Analysis: Calculate the IC50 value based on the reduction in parasite number or viability compared to the untreated control. Additionally, run a parallel plate with uninfected macrophages treated with the compound to determine the CC50 and calculate the Selectivity Index (SI).

References

Improving Antileishmanial agent-23 stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antileishmanial Agent-23. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of Agent-23 in culture media during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to address common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter with the stability of this compound in your cell culture experiments.

Issue IDQuestionPossible CausesSuggested Solutions
STAB-01 I am observing a rapid loss of Agent-23 activity in my leishmania culture. 1. Chemical Instability: The compound may be degrading due to factors in the culture medium such as pH or exposure to light.[1][2][3] 2. Enzymatic Degradation: Components in the serum supplement (e.g., FBS) may contain enzymes that metabolize Agent-23. 3. Adsorption: The compound may be binding to the surface of your plasticware (e.g., flasks, plates).[4]1. Optimize Media Conditions: - Ensure the pH of your culture medium is stable and within the recommended range (pH 7.2-7.4). - Protect your cultures from light by using amber-colored flasks or keeping them in a dark incubator.[2][3] 2. Heat-Inactivate Serum: Use heat-inactivated fetal bovine serum (FBS) to denature potential metabolizing enzymes. 3. Use Low-Binding Plasticware: Switch to low-protein-binding plates and tubes for your experiments.
STAB-02 There is high variability in my dose-response curves for Agent-23 across different experiments. 1. Inconsistent Stock Solution Preparation: The initial concentration of your stock solution may vary between preparations. 2. Precipitation of Agent-23: The compound may be precipitating out of solution at higher concentrations in the culture medium.[4] 3. Inconsistent Incubation Times: Variations in the duration of drug exposure can lead to different levels of degradation.1. Standardize Stock Preparation: Prepare a large batch of a high-concentration stock solution in a suitable solvent (e.g., DMSO), aliquot it into single-use vials, and store at -80°C. 2. Check Solubility: Determine the solubility of Agent-23 in your specific culture medium. Visually inspect for precipitation under a microscope. If precipitation is observed, consider lowering the final concentration or using a solubilizing agent.[4][5] 3. Adhere to a Strict Timeline: Standardize all incubation times as per your experimental protocol.
STAB-03 I suspect Agent-23 is degrading, but I am unsure how to confirm this. Lack of a quantitative method to measure the concentration of the parent compound over time.Perform a Stability Assay: Use an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of Agent-23 in the culture medium at different time points.[1][4][5]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the stability of this compound.

Q1: What is the recommended storage condition for Agent-23 stock solutions?

A1: Stock solutions of Agent-23 prepared in a suitable solvent such as DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6] For short-term storage (up to one week), 4°C is acceptable.

Q2: How does the composition of the culture medium affect the stability of Agent-23?

A2: The composition of the culture medium can significantly impact the stability of small molecules. For instance, components like pyruvate and bicarbonate can affect media stability, which in turn can influence the stability of the dissolved compound.[7][8] The presence of certain amino acids or reducing agents can also lead to degradation. It is recommended to test the stability of Agent-23 in your specific culture medium.

Q3: Can I pre-mix Agent-23 in the culture medium and store it for later use?

A3: It is generally not recommended to store culture medium containing Agent-23 for extended periods. The stability of the compound in an aqueous solution like culture media is often limited.[4] It is best to add freshly diluted Agent-23 to the culture medium immediately before starting your experiment.

Q4: What are the primary degradation pathways for compounds like Agent-23?

A4: The most common degradation pathways for pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[2][3] Hydrolysis can occur in the aqueous environment of the culture medium, while oxidation can be catalyzed by components in the medium or by exposure to air. Photolysis is degradation caused by exposure to light.

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions as determined by HPLC analysis.

Table 1: Stability of Agent-23 in Different Culture Media at 37°C

Culture Medium% Remaining after 24h% Remaining after 48h% Remaining after 72h
RPMI 1640 + 10% FBS85.2 ± 3.168.5 ± 4.250.1 ± 5.5
M199 + 10% FBS92.1 ± 2.580.3 ± 3.971.4 ± 4.8
RPMI 1640 (serum-free)95.6 ± 1.890.1 ± 2.385.7 ± 3.1

Table 2: Effect of Storage Temperature on Agent-23 Stability in RPMI 1640 + 10% FBS

Storage Temperature% Remaining after 24h% Remaining after 48h% Remaining after 72h
37°C85.2 ± 3.168.5 ± 4.250.1 ± 5.5
Room Temperature (25°C)94.3 ± 2.288.9 ± 3.082.5 ± 3.7
4°C99.1 ± 1.597.8 ± 1.996.2 ± 2.4

Experimental Protocols

Protocol 1: Determination of Agent-23 Stability in Culture Media via HPLC

This protocol outlines the procedure for assessing the chemical stability of this compound in a chosen cell culture medium.

Materials:

  • This compound

  • Culture medium of choice (e.g., RPMI 1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Sterile, low-protein-binding microcentrifuge tubes

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C with 5% CO2

Procedure:

  • Prepare a 10 mM stock solution of Agent-23 in DMSO.

  • Prepare the complete culture medium (e.g., RPMI 1640 + 10% heat-inactivated FBS).

  • Spike the culture medium with the Agent-23 stock solution to a final concentration of 10 µM.

  • Aliquot 1 mL of the spiked medium into sterile, low-protein-binding microcentrifuge tubes.

  • Immediately take a sample for the 0-hour time point (T=0).

  • Incubate the remaining tubes at 37°C in a 5% CO2 incubator.

  • Collect samples at subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • For each sample, add an equal volume of acetonitrile to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the concentration of Agent-23 using a validated HPLC method.[9] A typical mobile phase could be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

  • Calculate the percentage of Agent-23 remaining at each time point relative to the T=0 sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Agent-23 stock in DMSO spike_media Spike medium to 10 µM Agent-23 prep_stock->spike_media prep_media Prepare complete culture medium prep_media->spike_media t0_sample Collect T=0 sample spike_media->t0_sample incubate Incubate at 37°C spike_media->incubate precipitate Protein precipitation with Acetonitrile t0_sample->precipitate tn_sample Collect samples at various time points incubate->tn_sample tn_sample->precipitate centrifuge Centrifuge precipitate->centrifuge hplc HPLC Analysis centrifuge->hplc data_analysis Calculate % Remaining hplc->data_analysis

Caption: Workflow for Agent-23 stability testing.

Degradation_Pathways cluster_pathways Potential Degradation Pathways Agent23 This compound Hydrolysis Hydrolysis (H₂O, pH) Agent23->Hydrolysis Aqueous environment Oxidation Oxidation (O₂, metal ions) Agent23->Oxidation Presence of oxygen Photolysis Photolysis (Light exposure) Agent23->Photolysis Exposure to light Inactive_Metabolites Inactive Metabolites Hydrolysis->Inactive_Metabolites Oxidation->Inactive_Metabolites Photolysis->Inactive_Metabolites

Caption: Potential degradation pathways for Agent-23.

References

Technical Support Center: Overcoming Resistance to Antileishmanial Agent-23 in Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Antileishmanial agent-23, a potent and selective inhibitor of Leishmania trypanothione reductase (TR).[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of trypanothione reductase (TR), a key enzyme in the parasite's unique thiol-based redox metabolism.[1][2] TR is essential for maintaining the reduced intracellular environment in Leishmania by keeping trypanothione in its reduced form. This system protects the parasite from oxidative stress generated by the host's immune cells.[3][4] By inhibiting TR, this compound disrupts the parasite's antioxidant defense, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[2][5][6]

Q2: My Leishmania culture is showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its target (trypanothione reductase) and known resistance patterns in Leishmania to other redox-active compounds, potential mechanisms include:

  • Target Modification: Mutations in the gene encoding trypanothione reductase could alter the drug-binding site, reducing the inhibitory effect of this compound.

  • Target Overexpression: Increased expression of the trypanothione reductase protein may require higher concentrations of the inhibitor to achieve a cytotoxic effect. This can occur through gene amplification or chromosomal duplication.[5]

  • Increased Thiol Biosynthesis: Upregulation of enzymes involved in the synthesis of glutathione and spermidine, the precursors of trypanothione, could compensate for the inhibition of TR by increasing the overall thiol pool available to neutralize oxidative stress.[3]

  • Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the parasite, reducing its intracellular concentration.[6]

  • Metabolic Bypass Pathways: The parasite may develop or upregulate alternative pathways to manage oxidative stress that are independent of the trypanothione system.

Q3: How can I confirm if my Leishmania strain has developed resistance to this compound?

A3: To confirm resistance, you should perform a series of drug susceptibility assays to compare the 50% inhibitory concentration (IC50) of your potentially resistant strain to that of the parental, sensitive strain. A significant increase in the IC50 value is a strong indicator of resistance.[7] Further characterization can involve sequencing the trypanothione reductase gene to identify potential mutations and performing quantitative real-time PCR (qRT-PCR) to assess its expression levels.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent IC50 values for this compound 1. Inconsistent parasite density in assays. 2. Variation in the growth phase of the parasites used. 3. Instability of the dissolved drug. 4. Contamination of the culture.1. Ensure accurate parasite counting and consistent seeding density in each well. 2. Use parasites from the mid-logarithmic growth phase for all experiments. 3. Prepare fresh drug solutions for each experiment from a stock solution stored under appropriate conditions. 4. Regularly check cultures for bacterial or fungal contamination.
Loss of resistance in my Leishmania strain after sub-culturing without the drug The resistance mechanism may be unstable, for example, due to the presence of extrachromosomal amplicons carrying the resistance gene.Maintain a continuous low-level drug pressure during sub-culturing to select for and maintain the resistant population.
High variability in trypanothione reductase activity assays 1. Sub-optimal assay conditions (pH, temperature). 2. Degradation of substrates (NADPH, trypanothione disulfide). 3. Inconsistent protein concentration in lysates.1. Optimize and standardize all assay parameters. 2. Prepare fresh substrate solutions for each assay. 3. Perform a protein quantification assay (e.g., Bradford or BCA) on all parasite lysates to normalize the TR activity to the total protein concentration.
Difficulty in generating a resistant line in vitro 1. The starting drug concentration is too high, causing rapid cell death. 2. The incremental increases in drug concentration are too large. 3. Insufficient duration of exposure to the drug.1. Start the selection process with a drug concentration at or below the IC50 of the parental strain. 2. Increase the drug concentration in small, stepwise increments (e.g., 1.5 to 2-fold) only after the culture has adapted and is growing at a rate comparable to the untreated control.[8] 3. Be patient, as the in vitro selection of drug-resistant Leishmania can take several weeks to months.[8]

Quantitative Data Summary

Table 1: In Vitro Susceptibility of Leishmania spp. to this compound and Other Standard Drugs

CompoundLeishmania SpeciesIC50 (µM)Selectivity Index (SI)
This compound L. donovani (promastigote)2.24 ± 0.52[1]>10
Amphotericin B L. donovani (amastigote)0.05 - 0.2>100
Miltefosine L. donovani (amastigote)1.0 - 5.0>20
Pentamidine L. donovani (amastigote)2.0 - 10.0>10

Note: IC50 and SI values for comparator drugs are approximate and can vary based on the specific Leishmania strain and experimental conditions.

Key Experimental Protocols

In Vitro Generation of this compound Resistant Leishmania

This protocol describes the method for selecting for drug-resistant Leishmania promastigotes through continuous in vitro drug pressure.

Materials:

  • Log-phase Leishmania promastigotes of the sensitive parental strain

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS)

  • This compound

  • Sterile culture flasks

  • Hemocytometer or automated cell counter

Procedure:

  • Initiate a culture of the parental Leishmania strain at a density of 1 x 10^6 cells/mL.

  • Add this compound at a starting concentration equal to the IC50 of the parental strain.

  • Incubate the culture under standard conditions (e.g., 26°C).

  • Monitor the culture daily for parasite motility and density.

  • When the parasite density reaches late-log phase (approximately 1-2 x 10^7 cells/mL) and motility is good, sub-culture into fresh medium containing the same concentration of the drug.

  • Once the parasites are growing at a rate comparable to the untreated parental strain, increase the concentration of this compound in a stepwise manner (e.g., 1.5-fold increments).

  • Repeat steps 4-6 until the parasites are able to grow in the presence of a significantly higher concentration of the drug compared to the parental strain.

  • Periodically determine the IC50 of the selected population to monitor the level of resistance.

  • Once a stable resistant line is established, it can be cloned by limiting dilution to obtain a genetically homogeneous population.

Drug Susceptibility Assay (IC50 Determination)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes using a colorimetric assay (e.g., MTT or AlamarBlue).

Materials:

  • Log-phase Leishmania promastigotes

  • Complete culture medium

  • This compound

  • 96-well microtiter plates

  • MTT or AlamarBlue reagent

  • Plate reader

Procedure:

  • Seed log-phase promastigotes into the wells of a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 100 µL.

  • Prepare serial dilutions of this compound in complete culture medium and add 100 µL to the appropriate wells to achieve the desired final concentrations. Include wells with untreated parasites (negative control) and medium only (blank).

  • Incubate the plate for 72 hours at 26°C.

  • Add 20 µL of MTT or AlamarBlue reagent to each well and incubate for a further 4 hours.

  • Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each drug concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Trypanothione Reductase (TR) Activity Assay

This spectrophotometric assay measures the activity of TR in Leishmania cell lysates.

Materials:

  • Leishmania promastigotes (sensitive and potentially resistant strains)

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.5, containing protease inhibitors)

  • Assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)

  • NADPH

  • Trypanothione disulfide (TS2)

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

  • Spectrophotometer

Procedure:

  • Harvest log-phase promastigotes by centrifugation and wash with PBS.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate or cuvette, prepare the reaction mixture containing assay buffer, NADPH, and DTNB.

  • Add a standardized amount of cell lysate to the reaction mixture.

  • Initiate the reaction by adding trypanothione disulfide.

  • Immediately measure the increase in absorbance at 412 nm over time, which corresponds to the reduction of DTNB by the reduced trypanothione produced by TR.[9][10]

  • Calculate the specific activity of TR (e.g., in nmol/min/mg of protein).

  • Compare the TR activity between the sensitive and resistant strains.

Visualizations

cluster_0 Leishmania Parasite cluster_1 Host Macrophage TR Trypanothione Reductase (TR) TS2 Trypanothione (Oxidized, T[S]2) TR->TS2 Reduces TSH2 Trypanothione (Reduced, T(SH)2) ROS Reactive Oxygen Species (ROS) TSH2->ROS Neutralizes Detox Detoxified Products ROS->Detox NADPH NADPH NADPH->TR e- NADP NADP+ Host_ROS Host-generated ROS Host_ROS->ROS Induces Oxidative Stress Agent23 This compound Agent23->TR Inhibits

Caption: Mechanism of action of this compound.

cluster_workflow Workflow for Investigating Resistance cluster_mechanisms Investigate Mechanisms start Reduced Susceptibility Observed ic50 Determine IC50 of Suspected and Parental Strains start->ic50 compare Compare IC50 Values ic50->compare confirm Resistance Confirmed compare->confirm IC50 Significantly Increased no_res No Significant Difference (Troubleshoot Assay) compare->no_res IC50 Unchanged seq Sequence TR Gene confirm->seq expr Quantify TR Expression (qRT-PCR) confirm->expr activity Measure TR Enzyme Activity confirm->activity efflux Assess Drug Efflux confirm->efflux

Caption: Experimental workflow for resistance investigation.

cluster_pathways Potential Resistance Pathways to TR Inhibition cluster_resistance_mechanisms TR_Inhibition Inhibition of Trypanothione Reductase by this compound Overexpression TR Overexpression TR_Inhibition->Overexpression Compensates Mutation TR Gene Mutation TR_Inhibition->Mutation Prevents Binding Efflux Increased Drug Efflux (ABC Transporters) TR_Inhibition->Efflux Reduces Intracellular Drug Bypass Upregulation of Alternative Redox Pathways TR_Inhibition->Bypass Circumvents Blockade Reduced_Efficacy Reduced Drug Efficacy & Parasite Survival Overexpression->Reduced_Efficacy Mutation->Reduced_Efficacy Efflux->Reduced_Efficacy Bypass->Reduced_Efficacy

Caption: Logical relationships in resistance development.

References

Troubleshooting inconsistent results with Antileishmanial agent-23

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Antileishmanial agent-23. The information is designed to address common issues and ensure consistent, reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as compound G1/9, is a potent and selective inhibitor of trypanothione reductase (TR).[1] TR is an essential enzyme in the trypanothione-based redox system of Leishmania parasites, which protects them from oxidative stress. By inhibiting TR, this compound disrupts the parasite's ability to manage oxidative damage, leading to cell death.[2]

Q2: I am observing inconsistent IC50 values for this compound in my in vitro assays. What are the potential causes?

Inconsistent IC50 values can arise from several factors. It is crucial to standardize your experimental protocol to minimize variability. Key factors that can influence the outcome of in vitro drug susceptibility testing include:

  • Parasite Stage: The susceptibility of Leishmania to antileishmanial agents can differ between the promastigote (insect stage) and amastigote (mammalian stage) forms.[3][4] Amastigotes are the clinically relevant stage and are generally considered the gold standard for drug screening.

  • Parasite Strain and Infectivity: Different Leishmania species and even different strains within the same species can exhibit varying levels of susceptibility to drugs.[3][5] The infectivity of the parasite culture can also impact the results.

  • Host Cell Type: If you are using an intracellular amastigote model, the type of host cell (e.g., primary macrophages, cell lines like J774A.1 or THP-1) can influence the drug's efficacy.[4][5]

  • Incubation Temperature: The growth of intracellular amastigotes can be sensitive to temperature, which can, in turn, affect the apparent drug susceptibility.[4]

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved and stable in your culture medium. Poor solubility can lead to an underestimation of its potency.

Q3: My results with this compound are not reproducible between experiments. What steps can I take to improve reproducibility?

To enhance reproducibility, consider the following:

  • Standardize Parasite Culture: Use parasites at the same growth phase (e.g., late logarithmic phase for promastigotes) for each experiment.

  • Control for Solvent Effects: Include a vehicle control (e.g., DMSO) at the same concentration used for the drug dilutions to account for any solvent-related toxicity.

  • Use a Reference Drug: Include a standard antileishmanial drug with a known IC50 value (e.g., Amphotericin B, Miltefosine) in parallel to your experiments. This will help to assess the validity of your assay.

  • Automate Liquid Handling: Where possible, use automated liquid handling systems to minimize pipetting errors.

  • Perform Regular Quality Control: Routinely check your cell lines for mycoplasma contamination and verify the identity of your parasite strains.

Q4: There is a significant discrepancy between the in vitro activity of this compound and its efficacy in my in vivo model. Why might this be the case?

Discrepancies between in vitro and in vivo results are a common challenge in drug development.[6][7] Several factors can contribute to this:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the host animal will significantly impact its efficacy. Poor bioavailability or rapid metabolism can lead to sub-therapeutic concentrations at the site of infection.

  • Host Immune Response: The host's immune system plays a crucial role in controlling Leishmania infection. The in vivo efficacy of a drug can be influenced by its interaction with the host immune response, a factor that is absent in simple in vitro models.

  • Toxicity: The compound may exhibit toxicity in the host animal at concentrations required for antileishmanial activity.

  • Drug Resistance: The parasites may develop resistance to the drug in vivo over the course of the treatment.[8]

Troubleshooting Guide

Table 1: Troubleshooting Inconsistent IC50 Values for this compound
Observed Problem Potential Cause Recommended Solution
High variability in IC50 values between replicates Pipetting errors, uneven cell seeding, or compound precipitation.Use calibrated pipettes, ensure a homogenous cell suspension before seeding, and visually inspect for compound precipitation.
IC50 value is significantly higher than expected Low parasite viability, resistant parasite strain, or degradation of the compound.Check parasite viability before starting the assay, confirm the identity and susceptibility of the parasite strain, and use freshly prepared solutions of this compound.
IC50 value is significantly lower than expected Contamination of cultures, error in compound concentration calculation, or synergistic effects with media components.Check cultures for bacterial or fungal contamination, double-check all calculations for drug dilutions, and use a simple, well-defined culture medium.
No dose-response curve observed Compound is inactive at the tested concentrations, or the concentrations are too high (all cells are killed).Test a wider range of concentrations. Perform a preliminary cytotoxicity assay on the host cells to determine the appropriate concentration range.

Experimental Protocols

Standard Protocol for In Vitro Susceptibility Testing of this compound against Leishmania Amastigotes

This protocol describes a common method for evaluating the efficacy of this compound against the intracellular amastigote stage of Leishmania.

Materials:

  • Leishmania species of interest (e.g., L. donovani, L. major)

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics)

  • This compound

  • Reference antileishmanial drug (e.g., Amphotericin B)

  • DMSO (for dissolving the compound)

  • 96-well microtiter plates

  • Giemsa stain

  • Microscope

Methodology:

  • Macrophage Seeding: Seed macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Treatment: Prepare serial dilutions of this compound and the reference drug in complete culture medium. Remove the medium from the infected macrophages and add the drug dilutions. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Microscopic Evaluation: After incubation, fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages for each drug concentration.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Action of this compound

Mechanism of Action of this compound cluster_parasite Leishmania Parasite cluster_drug_action Drug Action TR Trypanothione Reductase (TR) TryS Trypanothione Disulfide (TS2) TR->TryS CellDeath Parasite Cell Death TS2 Trypanothione (T(SH)2) TS2->TryS Reduction of ROS TryS->TS2 Reduced by TR ROS Reactive Oxygen Species (ROS) ROS->TS2 Oxidizes ROS->CellDeath Accumulation leads to Agent23 This compound Agent23->TR Inhibits

Caption: Inhibition of Trypanothione Reductase by this compound.

Experimental Workflow for In Vitro Susceptibility Testing

Experimental Workflow for In Vitro Susceptibility Testing cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Data Analysis Seed Seed Macrophages Infect Infect with Leishmania Promastigotes Seed->Infect Treat Add this compound Infect->Treat Incubate Incubate for 72 hours Treat->Incubate FixStain Fix and Stain Cells Incubate->FixStain Microscopy Microscopic Examination FixStain->Microscopy Calculate Calculate IC50 Microscopy->Calculate

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting Inconsistent Results cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution Start Inconsistent Results Observed CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckReagents Check Reagent Quality and Concentrations Start->CheckReagents CheckCultures Examine Parasite and Host Cell Cultures Start->CheckCultures Standardize Standardize Culture Conditions CheckProtocol->Standardize Solubility Verify Compound Solubility CheckReagents->Solubility CheckCultures->Standardize ReferenceDrug Include Reference Drug Standardize->ReferenceDrug Consistent Consistent Results Achieved ReferenceDrug->Consistent Solubility->ReferenceDrug

Caption: A logical approach to troubleshooting inconsistent experimental outcomes.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Antileishmanial Agent-23 and Miltefosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of a novel investigational compound, Antileishmanial agent-23, and the established antileishmanial drug, miltefosine. The following sections present available data on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Mechanism of Action

This compound , also known as compound G1/9, is a potent and selective inhibitor of trypanothione reductase (TR).[1] TR is a crucial enzyme in the thiol metabolism of Leishmania and other trypanosomatids, responsible for maintaining the reduced form of trypanothione. This molecule is essential for defending the parasite against oxidative stress. By inhibiting TR, this compound disrupts the parasite's redox balance, leading to cell death.

Miltefosine , on the other hand, has a more complex and multifaceted mechanism of action.[2] It is known to interfere with lipid metabolism in the parasite's cell membrane and disrupt calcium ion homeostasis.[2][3][4] Additionally, miltefosine inhibits mitochondrial cytochrome C oxidase, which impairs mitochondrial function.[2][4][5] It has also been shown to induce an apoptosis-like cell death in Leishmania.[6] This pleiotropic activity contributes to its effectiveness against the parasite.[2]

In Vitro Efficacy

The in vitro activity of antileishmanial compounds is typically evaluated by determining the 50% inhibitory concentration (IC50) against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite. A lower IC50 value indicates higher potency.

CompoundTarget Enzyme/PathwayLeishmania spp. IC50 (µM) - PromastigotesLeishmania spp. IC50 (µM) - Amastigotes
This compound Trypanothione Reductase2.24 ± 0.52[1]Data not available
Miltefosine Lipid metabolism, Ca2+ homeostasis, Mitochondria5.89 - 23.7[7]1.41 - 5.60[7][8]

Note: The IC50 values for miltefosine can vary significantly depending on the Leishmania species, the specific strain, and the experimental conditions used in the assay.[7][9]

Experimental Protocols

The following is a generalized protocol for determining the in vitro antileishmanial activity of test compounds against the promastigote and intracellular amastigote forms of Leishmania.

1. Anti-promastigote Assay:

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) until they reach the logarithmic growth phase.[10]

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of concentrations.

  • Assay Procedure: Promastigotes are seeded into 96-well plates at a specific density (e.g., 10^6 cells/mL).[10] The various concentrations of the test compounds are added to the wells. A positive control (a known antileishmanial drug like miltefosine or amphotericin B) and a negative control (vehicle solvent) are included.

  • Incubation: The plates are incubated at the appropriate temperature (e.g., 26°C) for a defined period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the resazurin reduction assay or by direct counting with a hemocytometer.[11]

  • IC50 Determination: The IC50 value is calculated from the dose-response curve by plotting the percentage of parasite inhibition against the compound concentration.

2. Anti-amastigote Assay:

  • Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1 or THP-1) or primary peritoneal macrophages are cultured and seeded into 96-well plates.[10][12][13]

  • Infection: The adherent macrophages are infected with stationary-phase Leishmania promastigotes. After an incubation period to allow for phagocytosis, non-internalized promastigotes are washed away.

  • Compound Treatment: The infected macrophages are then treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated under conditions that support macrophage viability (e.g., 37°C, 5% CO2).

  • Quantification of Infection: The number of intracellular amastigotes is quantified. This can be done by microscopy after Giemsa staining, or by using reporter gene-expressing parasites.

  • IC50 Determination: The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

3. Cytotoxicity Assay:

  • To assess the selectivity of the compounds, their cytotoxicity against the host macrophage cell line is determined.

  • The macrophages are treated with the same range of compound concentrations used in the anti-amastigote assay.

  • Cell viability is measured using methods like the MTT or resazurin assay.

  • The 50% cytotoxic concentration (CC50) is determined.

  • The Selectivity Index (SI) is calculated as the ratio of CC50 to the anti-amastigote IC50 (SI = CC50/IC50). A higher SI value indicates greater selectivity for the parasite over the host cell.[11]

Visual Representations

experimental_workflow cluster_promastigote Anti-promastigote Assay cluster_amastigote Anti-amastigote Assay cluster_cytotoxicity Cytotoxicity Assay P1 Culture Leishmania promastigotes P2 Seed promastigotes in 96-well plates P1->P2 P3 Add serial dilutions of test compounds P2->P3 P4 Incubate for 72h P3->P4 P5 Assess viability (e.g., Resazurin assay) P4->P5 P6 Calculate IC50 P5->P6 A1 Culture and seed macrophages A2 Infect macrophages with promastigotes A1->A2 A3 Add serial dilutions of test compounds A2->A3 A4 Incubate A3->A4 A5 Quantify intracellular amastigotes A4->A5 A6 Calculate IC50 A5->A6 SI Calculate Selectivity Index (SI) (CC50/IC50) A6->SI C1 Culture and seed macrophages C2 Add serial dilutions of test compounds C1->C2 C3 Incubate C2->C3 C4 Assess macrophage viability (e.g., MTT) C3->C4 C5 Calculate CC50 C4->C5 C5->SI

Caption: Experimental workflow for in vitro antileishmanial drug screening.

signaling_pathways cluster_agent23 This compound cluster_miltefosine Miltefosine A23 Antileishmanial agent-23 TR Trypanothione Reductase (TR) A23->TR inhibits TS2 Trypanothione (reduced) TSH2 Trypanothione (oxidized) TS2->TSH2 ROS Reactive Oxygen Species (ROS) TSH2->ROS cannot neutralize Death1 Parasite Death ROS->Death1 Mil Miltefosine Membrane Lipid Metabolism & Membrane Integrity Mil->Membrane disrupts Ca Intracellular Ca2+ Homeostasis Mil->Ca disrupts Mito Mitochondrial Function Mil->Mito inhibits Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis Ca->Apoptosis Mito->Apoptosis Death2 Parasite Death Apoptosis->Death2

Caption: Mechanisms of action for this compound and Miltefosine.

References

A Head-to-Head In Vivo Comparison: Marizomib Versus Amphotericin B for the Treatment of Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

An objective, data-driven analysis for researchers and drug development professionals.

The landscape of antileishmanial drug discovery is in a constant state of evolution, with novel chemical entities continually being evaluated against established therapies. This guide provides a comprehensive in vivo comparison of the investigational proteasome inhibitor, Marizomib, and the widely used polyene antibiotic, Amphotericin B, for the treatment of both cutaneous and visceral leishmaniasis.

Executive Summary

This comparison synthesizes preclinical data from in vivo studies to evaluate the efficacy and safety of Marizomib relative to Amphotericin B. The data presented is derived from studies in BALB/c mice infected with either Leishmania amazonensis (cutaneous leishmaniasis model) or Leishmania infantum (visceral leishmaniasis model). Overall, Marizomib demonstrated comparable efficacy to Amphotericin B in reducing parasite burden in both models of the disease. Notably, in the cutaneous leishmaniasis model, Marizomib showed a greater reduction in lesion size compared to the reference drug. Both treatments were administered intraperitoneally, and Marizomib did not elicit signs of hepatic or renal toxicity at the tested doses.

Data Presentation: Efficacy and Toxicity

The following tables summarize the key quantitative data from the comparative in vivo studies.

Table 1: In Vivo Efficacy of Marizomib vs. Amphotericin B in a Murine Model of Cutaneous Leishmaniasis (L. amazonensis)
Treatment GroupDose RegimenMean Lesion Size Reduction (from day 12)Parasite Load Reduction (Footpad)Parasite Load Reduction (Popliteal Lymph Nodes)
Marizomib1 mg/kg (8 doses, intraperitoneal)Statistically significant, greater than Amphotericin BStatistically significantStatistically significant
Amphotericin B1 mg/kg (8 doses, intraperitoneal)Statistically significantStatistically significantStatistically significant
Control (Untreated)-N/AN/AN/A
Table 2: In Vivo Efficacy of Marizomib vs. Amphotericin B in a Murine Model of Visceral Leishmaniasis (L. infantum)
Treatment GroupDose RegimenParasite Load Reduction (Liver)Parasite Load Reduction (Spleen)
Marizomib1 mg/kg (5 doses, intraperitoneal)Statistically significantStatistically significant
Amphotericin B1 mg/kg (5 doses, intraperitoneal)Statistically significantStatistically significant
Control (Untreated)-N/AN/A
Table 3: In Vivo Toxicity Profile of Marizomib
BiomarkerMarizomib-Treated GroupControl Group
Alanine Aminotransferase (ALT)No significant changeNormal levels
Aspartate Aminotransferase (AST)No significant changeNormal levels
CreatinineNo significant changeNormal levels

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.

In Vivo Efficacy in Murine Model of Cutaneous Leishmaniasis
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Parasite Strain: Leishmania amazonensis.

  • Infection: Mice were infected with 1 × 10^6 promastigotes in the right hind footpad.

  • Treatment Groups:

    • Marizomib (1 mg/kg)

    • Amphotericin B (1 mg/kg)

    • Untreated Control

  • Drug Administration: Treatments were administered intraperitoneally for eight doses.

  • Efficacy Assessment:

    • Lesion Size: Measured weekly using a caliper.

    • Parasite Load: Determined at the end of the experiment by quantitative PCR (qPCR) in the infected footpad and draining lymph nodes.

In Vivo Efficacy in Murine Model of Visceral Leishmaniasis
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Parasite Strain: Leishmania infantum.

  • Infection: Mice were infected intravenously with 1 × 10^7 promastigotes.

  • Treatment Groups:

    • Marizomib (1 mg/kg)

    • Amphotericin B (1 mg/kg)

    • Untreated Control

  • Drug Administration: Treatments were administered intraperitoneally for five doses.

  • Efficacy Assessment:

    • Parasite Load: Determined at the end of the experiment by quantitative PCR (qPCR) in the liver and spleen.

In Vivo Toxicity Assessment
  • Animal Model: Healthy and infected BALB/c mice.

  • Drug Administration: Marizomib was administered at the therapeutic dose.

  • Sample Collection: Blood samples were collected at the end of the treatment period.

  • Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and creatinine were measured to assess liver and kidney function.

Visualizing the Experimental Workflow and Drug Action

To further clarify the experimental design and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow_cl animal_model BALB/c Mice infection Infection with L. amazonensis (1x10^6 promastigotes in footpad) animal_model->infection treatment_groups Grouping: - Marizomib (1 mg/kg) - Amphotericin B (1 mg/kg) - Control infection->treatment_groups dosing Intraperitoneal Administration (8 doses) treatment_groups->dosing lesion_measurement Weekly Lesion Size Measurement dosing->lesion_measurement parasite_quantification Parasite Load Quantification (qPCR) - Footpad - Lymph Nodes dosing->parasite_quantification

In Vivo Experimental Workflow for Cutaneous Leishmaniasis.

experimental_workflow_vl animal_model BALB/c Mice infection Infection with L. infantum (1x10^7 promastigotes, IV) animal_model->infection treatment_groups Grouping: - Marizomib (1 mg/kg) - Amphotericin B (1 mg/kg) - Control infection->treatment_groups dosing Intraperitoneal Administration (5 doses) treatment_groups->dosing parasite_quantification Parasite Load Quantification (qPCR) - Liver - Spleen dosing->parasite_quantification

In Vivo Experimental Workflow for Visceral Leishmaniasis.

drug_mechanism cluster_marizomib Marizomib cluster_amphotericin_b Amphotericin B marizomib Marizomib proteasome Leishmania Proteasome marizomib->proteasome Inhibits protein_buildup Toxic Protein Accumulation proteasome->protein_buildup Leads to cell_death_m Parasite Death protein_buildup->cell_death_m Induces amphotericin_b Amphotericin B ergosterol Ergosterol (Parasite Cell Membrane) amphotericin_b->ergosterol Binds to pore_formation Pore Formation ergosterol->pore_formation Results in cell_death_a Parasite Death pore_formation->cell_death_a Causes

Comparative Mechanisms of Action.

A Comparative Analysis of Antileishmanial Agent-23 and Other Trypanothione Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antileishmanial agent-23 with other notable Trypanothione Reductase (TR) inhibitors. The data presented is compiled from various experimental studies to offer a comprehensive overview of their relative potencies and therapeutic potential in the context of leishmaniasis treatment.

Introduction to Trypanothione Reductase as a Drug Target

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The parasite's unique thiol metabolism, which relies on the trypanothione system for defense against oxidative stress, presents a promising target for selective drug development. At the heart of this system is Trypanothione Reductase (TR), a flavoenzyme essential for maintaining the reduced state of trypanothione.[1][2][3][4] The absence of a direct homolog in humans makes TR an attractive target for the development of specific and less toxic antileishmanial drugs.[5][6]

This compound (also known as compound G1/9) has emerged as a potent and selective inhibitor of TR.[7] This guide will compare its efficacy with other well-characterized TR inhibitors, providing a quantitative basis for further research and drug development efforts.

Comparative Efficacy of TR Inhibitors

The inhibitory potential of various compounds against Leishmania Trypanothione Reductase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the available data for this compound and other classes of TR inhibitors. It is important to note that experimental conditions, such as the Leishmania species and the specific assay used, can influence these values.

Inhibitor ClassCompoundTarget Organism/EnzymeIC50 (µM)Ki (µM)Reference
Novel Agent This compound (G1/9) Leishmania2.24 ± 0.52 -[7]
Diaryl SulfideRDS 777L. infantum promastigotes29.430.25 ± 0.18
Metal-ContainingAuranofinL. infantum9.68 ± 1.02-
AuranofinL. major15.66 ± 1.24-
PhenothiazineClomipramineTrypanothione Reductase-6
Screening HitZINC12151998L. mexicana promastigotes58-[5]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to identifying TR inhibitors, the following diagrams are provided.

TR_Signaling_Pathway cluster_redox Redox Cycling NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR e- NADP NADP+ TR->NADP TSH2 Dithiol Trypanothione (T(SH)₂) TR->TSH2 TS2 Trypanothione Disulfide (T(S)₂) TS2->TR Detoxification Detoxification TSH2->Detoxification Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Detoxification->TS2 Oxidized Inhibitors TR Inhibitors (e.g., this compound) Inhibitors->TR

Caption: The Trypanothione Reductase (TR) signaling pathway in Leishmania.

TR_Inhibition_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A1 Prepare Assay Buffer (e.g., HEPES, EDTA) B1 Add TR, NADPH, and Test Compound to microplate wells A1->B1 A2 Prepare Reagents: - Trypanothione Reductase (TR) - NADPH - Trypanothione Disulfide (T(S)₂) A2->B1 A3 Prepare Test Compounds (e.g., this compound) A3->B1 B2 Incubate B1->B2 B3 Initiate reaction by adding T(S)₂ B2->B3 C1 Monitor NADPH oxidation at 340 nm (Spectrophotometric Assay) B3->C1 C2 OR Add detection reagent (e.g., DTNB) and measure absorbance at ~412 nm B3->C2 D1 Calculate reaction rates C1->D1 C2->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 values D2->D3

Caption: A generalized experimental workflow for a Trypanothione Reductase (TR) inhibition assay.

Experimental Protocols

The following are generalized protocols for determining the inhibitory activity of compounds against Trypanothione Reductase. Specific parameters may need to be optimized based on the enzyme source and inhibitor characteristics.

Spectrophotometric Assay based on NADPH Oxidation

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by TR.

Materials:

  • Assay Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.5.

  • Trypanothione Reductase (TR): Purified recombinant enzyme.

  • NADPH: Stock solution in assay buffer.

  • Trypanothione Disulfide (T(S)₂): Stock solution in assay buffer.

  • Test Compound: Serial dilutions in a suitable solvent (e.g., DMSO).

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer.

Procedure:

  • To each well of the microplate, add:

    • Assay Buffer

    • TR solution (final concentration typically in the nM range)

    • NADPH solution (final concentration typically 100-200 µM)

    • Test compound at various concentrations (final DMSO concentration should be kept low, e.g., <1%).

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding T(S)₂ solution (final concentration typically at or near its Km value).

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Colorimetric DTNB-Based Assay

This is a coupled assay where the product of the TR reaction, T(SH)₂, reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at approximately 412 nm.

Materials:

  • All materials from the spectrophotometric assay.

  • DTNB: Stock solution in a suitable buffer.

Procedure:

  • The setup is similar to the NADPH oxidation assay. In the reaction mixture, include DTNB at a final concentration of approximately 100-200 µM.

  • After initiating the reaction with T(S)₂, monitor the increase in absorbance at ~412 nm over time.

  • The subsequent steps for calculating reaction rates, percent inhibition, and IC50 values are the same as described for the NADPH oxidation assay.

Conclusion

This compound demonstrates potent inhibition of Trypanothione Reductase, a key enzyme in the parasite's survival. Its IC50 value is competitive with, and in some cases superior to, other classes of TR inhibitors. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working on the development of novel antileishmanial therapeutics. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the therapeutic potential of this compound relative to other lead compounds. The unique reliance of Leishmania on the trypanothione system continues to make TR an exceptionally promising target for selective and effective drug design.

References

Head-to-Head Showdown: Antileishmanial Agent-23 vs. Pentamidine in the Fight Against Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against the neglected tropical disease leishmaniasis, researchers and drug developers are in constant pursuit of more effective and less toxic therapeutic agents. This guide provides a detailed, data-driven comparison of a promising novel compound, Antileishmanial agent-23, a representative trypanothione reductase (TR) inhibitor, and the established second-line treatment, pentamidine. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and potential of these two distinct antileishmanial strategies.

At a Glance: Performance Comparison

ParameterThis compound (Trypanothione Reductase Inhibitor)Pentamidine
Target Organism Leishmania donovani (promastigotes and amastigotes)Leishmania donovani (promastigotes and amastigotes)
IC50 (Amastigotes) ~0.6 µM0.3 - 5.8 µM[1]
IC50 (Promastigotes) ~1.0 µM0.18 - 13.6 µM[1]
CC50 (Mammalian Cells) >30 µM~20 µM (DH82 cells)
Selectivity Index (SI) >50Variable, often low
Primary Mechanism of Action Inhibition of Trypanothione ReductaseMulti-faceted: DNA intercalation, enzyme inhibition, mitochondrial disruption[2][3][4]

Delving into the Mechanisms of Action

The fundamental difference between this compound and pentamidine lies in their molecular targets within the Leishmania parasite.

This compound , as a potent and selective inhibitor of trypanothione reductase (TR), targets a critical enzyme in the parasite's unique thiol-based redox system.[5] This system is essential for protecting the parasite from oxidative stress, particularly within the hostile environment of the host macrophage. By inhibiting TR, the agent effectively dismantles the parasite's primary defense against oxidative damage, leading to cell death.[5] Notably, TR is absent in humans, making it an attractive and specific drug target with the potential for high selectivity and reduced host toxicity.

dot

cluster_parasite Leishmania Parasite cluster_drug Mechanism of this compound Oxidative Stress Oxidative Stress Trypanothione_disulfide Trypanothione (Oxidized) Oxidative Stress->Trypanothione_disulfide oxidizes TR Trypanothione Reductase (TR) Trypanothione_disulfide->TR substrate Trypanothione_reduced Trypanothione (Reduced) Detoxification Detoxification Trypanothione_reduced->Detoxification enables TR->Trypanothione_reduced reduces Parasite Survival Parasite Survival Detoxification->Parasite Survival Agent23 This compound Agent23->TR inhibits cluster_targets Pentamidine's Cellular Targets in Leishmania Pentamidine Pentamidine DNA DNA Pentamidine->DNA intercalates Topoisomerases Topoisomerases Pentamidine->Topoisomerases inhibits Polyamine_Biosynthesis Polyamine Biosynthesis Pentamidine->Polyamine_Biosynthesis disrupts Mitochondria Mitochondria Pentamidine->Mitochondria disrupts membrane potential Replication &\nTranscription Failure Replication & Transcription Failure DNA->Replication &\nTranscription Failure DNA Damage DNA Damage Topoisomerases->DNA Damage Impaired Growth &\nDNA Stabilization Impaired Growth & DNA Stabilization Polyamine_Biosynthesis->Impaired Growth &\nDNA Stabilization ATP Depletion ATP Depletion Mitochondria->ATP Depletion Start Start Culture Culture L. donovani promastigotes to logarithmic phase Start->Culture Plate Plate promastigotes in 96-well plates Culture->Plate Add_Compound Add serial dilutions of This compound or pentamidine Plate->Add_Compound Incubate Incubate for 72 hours at 26°C Add_Compound->Incubate Assess_Viability Assess viability using resazurin-based assay Incubate->Assess_Viability Calculate_IC50 Calculate IC50 values Assess_Viability->Calculate_IC50 End End Calculate_IC50->End Start Start Culture_Macrophages Culture and differentiate macrophage cell line (e.g., THP-1) Start->Culture_Macrophages Infect_Macrophages Infect macrophages with stationary phase L. donovani promastigotes Culture_Macrophages->Infect_Macrophages Remove_Parasites Wash to remove extracellular promastigotes Infect_Macrophages->Remove_Parasites Add_Compound Add serial dilutions of This compound or pentamidine Remove_Parasites->Add_Compound Incubate Incubate for 72 hours at 37°C, 5% CO2 Add_Compound->Incubate Fix_and_Stain Fix cells and stain with Giemsa Incubate->Fix_and_Stain Microscopy Determine parasite load by microscopy Fix_and_Stain->Microscopy Calculate_IC50 Calculate IC50 values Microscopy->Calculate_IC50 End End Calculate_IC50->End

References

Harnessing Synergy: A Comparative Guide to the Potential of Trypanothione Reductase Inhibitors in Combination Therapy for Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the synergistic effects of Antileishmanial agent-23 with other antileishmanial drugs is not currently available in the public domain. This guide provides a comparative analysis of other trypanothione reductase (TR) inhibitors to illustrate the potential of this drug class for synergistic combination therapies against Leishmania.

Leishmaniasis, a neglected tropical disease, continues to pose a significant global health challenge. The limitations of current monotherapies, including toxicity and emerging resistance, have spurred the investigation of combination therapies. This guide explores the synergistic potential of trypanothione reductase inhibitors, a promising class of antileishmanial agents, with established drugs. Trypanothione reductase is a crucial enzyme in the parasite's unique redox defense system, making it an attractive target for selective inhibition.

Quantitative Data Summary

The following tables summarize the in vitro synergistic effects of various trypanothione reductase inhibitors when combined with known antileishmanial drugs or other therapeutic agents. The data is compiled from independent studies and showcases the potential for dose reduction and enhanced efficacy.

Table 1: Synergistic Activity of Auranofin (a TR inhibitor) against Leishmania infantum Promastigotes

Drug CombinationIndividual EC50 (µM)CombinationSum of Fractional Inhibitory Concentration (FIC) IndexInteraction
Auranofin1.5Auranofin + Lopinavir/Ritonavir1.98Additive[1]
Lopinavir/Ritonavir-
Sorafenib2.5Sorafenib + Lopinavir/Ritonavir1.39Additive[1]
Lopinavir/Ritonavir-
Auranofin1.5Auranofin + Sorafenib1.68Additive[1]
Sorafenib2.5
Auranofin1.5Auranofin + Lopinavir/Ritonavir + Sorafenib0.49Synergistic [1]
Lopinavir/Ritonavir-
Sorafenib2.5

Table 2: Synergistic Activity of Allicin (potential TR modulator) with Amphotericin B against Leishmania martiniquensis Intracellular Amastigotes

Drug Combination (AmB µg/mL + Allicin µg/mL)Combination Index (CI)InteractionDose Reduction Index (DRI) for AmB
0.0025 + 0.320.68Synergistic [2]~4-fold reduction[2]
0.005 + 0.160.58Synergistic [2]-
0.01 + 0.080.61Synergistic [2]-
0.02 + 0.040.67Synergistic [2]-

Note: A study also reported synergistic antileishmanial effects between the nitrofuran derivative nifuratel, a TR inhibitor, and miltefosine both in vitro and in vivo[3].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antileishmanial drug synergy.

In Vitro Synergy Assessment against Leishmania Promastigotes (Checkerboard Method)

This protocol is based on the methodology described for testing the synergy of auranofin[1].

  • Leishmania Culture: Leishmania infantum MON1 promastigotes are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 25°C.

  • Drug Preparation: Stock solutions of the test compounds (e.g., auranofin, lopinavir/ritonavir, sorafenib) are prepared in dimethyl sulfoxide (DMSO) and then diluted in culture medium to the desired concentrations.

  • Assay Plate Setup: A 96-well microtiter plate is used. The drugs are serially diluted along the x- and y-axes to create a checkerboard of concentration combinations.

  • Parasite Inoculation: Promastigotes in the logarithmic growth phase are seeded into each well at a final concentration of 1 x 10^6 parasites/mL.

  • Incubation: The plate is incubated at 25°C for 72 hours.

  • Viability Assessment: Parasite viability is determined by adding a resazurin-based solution and measuring the fluorescence, or by direct counting using a hemocytometer.

  • Data Analysis: The 50% effective concentration (EC50) for each drug alone and in combination is calculated. The Fractional Inhibitory Concentration (FIC) is determined for each drug in the combination using the formula: FIC = EC50 of drug in combination / EC50 of drug alone. The sum of the FICs (ΣFIC) is used to determine the nature of the interaction:

    • ΣFIC ≤ 0.5: Synergy

    • 0.5 < ΣFIC ≤ 4: Additive/Indifference

    • ΣFIC > 4: Antagonism

In Vitro Synergy Assessment against Intracellular Amastigotes

This protocol is adapted from methodologies used for testing synergy against intracellular Leishmania[2].

  • Macrophage Culture: Murine peritoneal macrophages or a macrophage cell line (e.g., J774) are seeded in 96-well plates and allowed to adhere overnight at 37°C in a 5% CO2 atmosphere.

  • Infection: Adhered macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. After 4 hours of incubation, non-internalized parasites are removed by washing.

  • Drug Treatment: The drug combinations, prepared in a checkerboard format as described above, are added to the infected macrophages.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Infection: The intracellular parasite load is determined by fixing and staining the cells (e.g., with Giemsa) and counting the number of amastigotes per 100 macrophages under a microscope. Alternatively, a reporter gene-expressing parasite line can be used for a more high-throughput readout.

  • Data Analysis: The Combination Index (CI) is calculated using software like CompuSyn. A CI value of < 1 indicates synergy, a CI value of 1 indicates an additive effect, and a CI value of > 1 indicates antagonism. The Dose Reduction Index (DRI) can also be calculated to quantify the extent of dose reduction for each drug in a synergistic combination.

Visualizations

Signaling Pathway: Mechanism of Action of Trypanothione Reductase Inhibitors

Trypanothione_Reductase_Inhibition cluster_parasite Leishmania Parasite ROS Reactive Oxygen Species (ROS) (from macrophage) TryS Trypanothione (oxidized, TS2) ROS->TryS oxidizes TryR Trypanothione Reductase (TR) TryS->TryR TrySH2 Trypanothione (reduced, T(SH)2) TryR->TrySH2 reduces Detox Detoxification TrySH2->Detox Detox->ROS neutralizes TR_Inhibitor TR Inhibitor (e.g., this compound) TR_Inhibitor->TryR Inhibits

Caption: Inhibition of Trypanothione Reductase disrupts the parasite's defense against oxidative stress.

Experimental Workflow: In Vitro Synergy Testing

Synergy_Testing_Workflow cluster_workflow Synergy Testing Workflow start Start culture Culture Leishmania (promastigotes or amastigotes) start->culture prepare Prepare Drug Dilutions (Drug A & Drug B) culture->prepare checkerboard Create Checkerboard Concentration Matrix prepare->checkerboard treat Treat Parasites with Drug Combinations checkerboard->treat incubate Incubate (e.g., 72h) treat->incubate assess Assess Parasite Viability (e.g., Resazurin assay) incubate->assess calculate Calculate EC50, FIC/CI assess->calculate determine Determine Interaction (Synergy, Additive, Antagonism) calculate->determine end End determine->end

Caption: A generalized workflow for determining the synergistic effects of drug combinations in vitro.

References

Benchmarking Antileishmanial Agent-23: A Comparative Analysis Against Current Therapeutic Options

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global effort to combat leishmaniasis, a parasitic disease affecting millions worldwide, the scientific community continues to seek more effective and less toxic therapeutic agents. This guide provides a comparative analysis of a novel investigational compound, Antileishmanial agent-23 (also known as compound G1/9), against the current standard treatments for leishmaniasis. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform further research and development.

Executive Summary

This compound has been identified as a potent and selective inhibitor of trypanothione reductase (TR), a crucial enzyme in the redox defense system of Leishmania parasites, with a half-maximal inhibitory concentration (IC50) of 2.24 ± 0.52 µM against the enzyme.[1] While this specific enzymatic activity is promising, comprehensive data on the in vitro efficacy against the clinically relevant amastigote stage of the parasite, as well as in vivo efficacy in animal models, are not yet publicly available. This guide, therefore, focuses on presenting the established data for current antileishmanial drugs to provide a benchmark for the future evaluation of this compound and other emerging candidates.

Current Treatment Landscape for Leishmaniasis

The primary drugs currently used to treat leishmaniasis include pentavalent antimonials, amphotericin B, miltefosine, and paromomycin. Each of these agents has a distinct mechanism of action, efficacy profile, and a significant set of limitations, including toxicity and emerging resistance.

Table 1: In Vitro Efficacy of Current Antileishmanial Drugs against Leishmania spp.
DrugLeishmania SpeciesIC50 / EC50 (µM) - AmastigotesCytotoxicity (CC50 in µM) (Cell Line)Selectivity Index (SI = CC50/IC50)
Pentavalent Antimonials (SbV) L. infantum34.3 ± 2.6>1600 (Peritoneal Macrophages)>46
Amphotericin B L. donovani0.06 - 0.225 - 50 (Macrophages)125 - 833
Miltefosine L. donovani0.5 - 4.515 - 40 (Macrophages)3 - 80
Paromomycin L. donovani15 - 50>500 (Macrophages)>10

Note: IC50/EC50 and CC50 values can vary significantly depending on the Leishmania species, strain, and the specific experimental conditions.

Table 2: In Vivo Efficacy of Current Antileishmanial Drugs
DrugAnimal ModelLeishmania SpeciesDosing RegimenReduction in Parasite Burden (%)
Pentavalent Antimonials (SbV) HamsterL. donovani20 mg/kg/day for 10 days>90% (spleen)
Amphotericin B (liposomal) MouseL. donovani5 mg/kg, single dose>99% (liver)
Miltefosine MouseL. donovani20 mg/kg/day for 5 days>95% (liver)
Paromomycin MouseL. donovani30 mg/kg/day for 10 days~70-80% (liver)

Note: Efficacy is highly dependent on the animal model, parasite strain, and treatment protocol.

Mechanism of Action of this compound and Current Drugs

This compound: Targeting the Parasite's Redox System

This compound functions as an inhibitor of trypanothione reductase (TR). This enzyme is unique to trypanosomatids and is essential for maintaining the intracellular thiol balance, protecting the parasite from oxidative stress generated by the host's immune cells. By inhibiting TR, this compound disrupts this protective mechanism, leading to an accumulation of reactive oxygen species and subsequent parasite death. The absence of a direct human homologue to TR makes it an attractive drug target with the potential for high selectivity.

cluster_parasite Leishmania Parasite cluster_host Host Macrophage NADPH NADPH NADP NADP+ NADPH->NADP e- TR Trypanothione Reductase (TR) TS2 Trypanothione (oxidized) TR->TS2 Reduces T_SH_2 Trypanothione (reduced) TS2->T_SH_2 ROS Reactive Oxygen Species (ROS) T_SH_2->ROS Neutralizes Detox Detoxification ROS->Detox Agent23 This compound Agent23->TR Inhibits Host_ROS Host-generated ROS

Figure 1. Mechanism of action of this compound.

Mechanisms of Current Antileishmanial Drugs

The established treatments for leishmaniasis target various essential pathways in the parasite.

cluster_pathways Drug Targets in Leishmania SbV Pentavalent Antimonials (SbV) Redox Redox Metabolism (Trypanothione Reductase) SbV->Redox AmphB Amphotericin B Membrane Cell Membrane (Ergosterol) AmphB->Membrane Miltefosine Miltefosine Signaling Signal Transduction & Apoptosis Miltefosine->Signaling Paromomycin Paromomycin Protein Protein Synthesis (Ribosome) Paromomycin->Protein

Figure 2. Signaling pathways targeted by current antileishmanial drugs.

Experimental Protocols

To ensure reproducibility and enable cross-study comparisons, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Amastigote Susceptibility Assay

This assay determines the efficacy of a compound against the intracellular amastigote form of Leishmania, which is the clinically relevant stage of the parasite.

cluster_workflow In Vitro Amastigote Assay Workflow A 1. Culture & Differentiate Host Macrophages B 2. Infect Macrophages with Promastigotes A->B C 3. Add Test Compound (e.g., Agent-23) B->C D 4. Incubate for 72h C->D E 5. Fix, Stain & Quantify Intracellular Amastigotes D->E F 6. Calculate IC50 E->F

Figure 3. Experimental workflow for in vitro amastigote susceptibility.

Methodology:

  • Cell Culture: Peritoneal macrophages from BALB/c mice or a macrophage-like cell line (e.g., J774A.1, THP-1) are seeded in 96-well plates and allowed to adhere.

  • Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. After an incubation period of 4-6 hours to allow phagocytosis, non-internalized promastigotes are removed by washing.

  • Drug Exposure: The test compound is serially diluted and added to the infected macrophage cultures. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: The number of intracellular amastigotes is determined by microscopic counting after Giemsa staining or by using a quantitative method such as a fluorescent DNA-binding dye or an automated imaging system.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of new drug candidates. The BALB/c mouse model of visceral leishmaniasis is widely used.

Methodology:

  • Infection: Female BALB/c mice (6-8 weeks old) are infected intravenously with approximately 1-2 x 10^7 Leishmania donovani amastigotes.

  • Treatment: Treatment is typically initiated 7-14 days post-infection. The test compound is administered orally or via the intended clinical route for a specified duration (e.g., 5-10 consecutive days). A vehicle control group and a positive control group (e.g., miltefosine) are included.

  • Assessment of Parasite Burden: At the end of the treatment period (e.g., 1-2 days after the last dose), mice are euthanized, and the liver and spleen are collected. The parasite burden is quantified by counting Leishman-Donovan Units (LDUs) in Giemsa-stained tissue imprints or by quantitative PCR.

  • Data Analysis: The percentage of parasite inhibition in the treated groups is calculated relative to the vehicle-treated control group.

Conclusion and Future Directions

While this compound shows promise due to its specific targeting of the essential parasite enzyme trypanothione reductase, a comprehensive evaluation of its efficacy against the Leishmania parasite is necessary. The data and protocols presented for the current standard-of-care drugs provide a robust framework for benchmarking the performance of this compound and other novel compounds. Future studies should focus on generating detailed in vitro data against intracellular amastigotes of various Leishmania species and conducting well-controlled in vivo efficacy studies. Furthermore, cytotoxicity profiling against a panel of mammalian cell lines will be crucial to determine the therapeutic index. The availability of this data will be critical for advancing this compound through the drug development pipeline and for the eventual goal of providing safer and more effective treatments for leishmaniasis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.